Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Description
The exact mass of the compound Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDUWHKVNTJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404188 | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-34-1 | |
| Record name | Methyl 4-fluoro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39757-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Introduction: The Significance of Aryl Dioxobutanoates in Modern Chemistry
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a member of the aryl-2,4-dioxobutanoate class of compounds, which are distinguished by their vicinal dicarbonyl and β-keto ester functionalities. This structural arrangement imparts a high degree of reactivity and versatility, making them valuable intermediates in the synthesis of a wide array of more complex molecules.[1] These compounds serve as crucial building blocks in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both keto and ester groups allows for a variety of subsequent chemical transformations, including reductions, further condensations, and nucleophilic additions, enabling their use in multi-step organic syntheses.[2] The fluorophenyl moiety, in particular, is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity to biological targets.
This guide provides an in-depth exploration of a primary and highly effective synthetic pathway to Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, focusing on the underlying chemical principles, a detailed experimental protocol, and the critical parameters for a successful synthesis. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important synthetic intermediate.
Core Synthesis Pathway: The Crossed Claisen Condensation
The most direct and widely employed method for the synthesis of aryl-2,4-dioxobutanoates is the Crossed Claisen Condensation .[3] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, or two different esters, in the presence of a strong base.[4][5] For the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, the reaction involves the condensation of 4'-fluoroacetophenone with dimethyl oxalate.
Rationale for the Crossed Claisen Condensation Approach
The choice of a crossed Claisen condensation is strategic for several reasons:
-
Efficiency and Atom Economy: This reaction directly couples the two key fragments of the target molecule, making it an efficient route.
-
Prevention of Self-Condensation: A critical aspect of a successful crossed Claisen condensation is the selection of reactants to minimize unwanted side products from self-condensation.[6] Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot form an enolate to undergo self-condensation.[7] This ensures that it acts exclusively as the acceptor for the enolate generated from 4'-fluoroacetophenone.
-
Thermodynamic Driving Force: The final step of the Claisen condensation mechanism involves the deprotonation of the β-dicarbonyl product.[5] This resulting enolate is highly stabilized by resonance, providing a strong thermodynamic driving force that pushes the reaction to completion.[5][6]
Reaction Mechanism
The synthesis proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A strong base, in this case, sodium methoxide (CH₃ONa), abstracts an acidic α-proton from 4'-fluoroacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This results in the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming a carbonyl double bond and eliminating a methoxide (CH₃O⁻) leaving group to yield the desired β-keto ester product.[8]
-
Deprotonation of the Product (Driving Force): The newly formed Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has highly acidic protons between the two carbonyl groups. The methoxide base present in the reaction mixture readily deprotonates this position, forming a highly stabilized enolate. This effectively irreversible step is crucial for driving the reaction equilibrium towards the product.[5]
-
Protonation (Workup): A final acidic workup step neutralizes the enolate to yield the final product.
The following diagram illustrates the detailed reaction mechanism:
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4'-Fluoroacetophenone | 138.14 | 13.81 g | 0.10 | ≥98% |
| Dimethyl oxalate | 118.09 | 14.17 g | 0.12 | ≥99% |
| Sodium methoxide | 54.02 | 6.48 g | 0.12 | ≥95% |
| Anhydrous Methanol | 32.04 | 150 mL | - | ≥99.8% |
| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |
| Hydrochloric acid | 36.46 | As needed | - | 2 M (aq) |
| Brine | - | 50 mL | - | Saturated |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Procedure
The following workflow diagram outlines the key stages of the synthesis:
Caption: Experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (150 mL).
-
Base Preparation: Carefully add sodium methoxide (6.48 g, 0.12 mol) to the methanol. Stir the mixture until the sodium methoxide is completely dissolved. Cool the resulting solution to 0-5 °C using an ice bath.
-
Addition of Reactants: In a separate beaker, prepare a mixture of 4'-fluoroacetophenone (13.81 g, 0.10 mol) and dimethyl oxalate (14.17 g, 0.12 mol). Transfer this mixture to the dropping funnel.
-
Reaction Execution: Add the 4'-fluoroacetophenone and dimethyl oxalate mixture dropwise to the cooled sodium methoxide solution over a period of approximately 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 300 mL of ice-water.
-
Acidify the aqueous solution by slowly adding 2 M hydrochloric acid while stirring until the pH of the solution is approximately 2-3. A solid precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a solid.
Characterization and Validation
The identity and purity of the synthesized Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹⁹F NMR spectrum should show a single resonance for the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (224.18 g/mol ).
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester groups.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion: A Robust Pathway for a Versatile Intermediate
The crossed Claisen condensation of 4'-fluoroacetophenone with dimethyl oxalate provides a reliable and efficient method for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The strategic choice of a non-enolizable oxalate ester minimizes side reactions and the thermodynamic favorability of the final deprotonation step ensures high conversion. This guide has detailed the mechanistic underpinnings and provided a comprehensive, step-by-step protocol to empower researchers and drug development professionals in the synthesis of this valuable chemical building block. The versatility of the resulting dioxobutanoate structure opens avenues for the creation of a diverse range of complex molecules with potential applications in medicine and agriculture.
References
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Chem-Impex. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. Available at: [Link]
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MySkinRecipes. Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. Available at: [Link]
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Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Available at: [Link]
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Wikipedia. Claisen condensation. Available at: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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Organic Chemistry Portal. Claisen Condensation. Available at: [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]
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Navigating the Chemistry of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Technical Guide for Researchers
Compound Identification and Analogue-Based Profiling
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate belongs to the family of β-keto esters, a class of compounds widely utilized in organic chemistry for their diverse reactivity. Its structure, featuring a fluorinated phenyl ring, suggests its potential as a precursor in the synthesis of various heterocyclic and carbocyclic systems, particularly those with pharmaceutical relevance.
To build a reliable safety profile, we will draw upon data from the following structurally related compounds:
-
Methyl 4-(4-methylphenyl)-4-oxobutanoate [1]
-
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate [2]
-
Methyl 2,4-dioxo-4-phenylbutanoate [3]
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [4]
-
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate [5]
The shared core structure of a phenyl-dioxobutanoate ester among these molecules allows for a reasoned estimation of the target compound's physicochemical and toxicological properties.
Physicochemical Characteristics: A Comparative Overview
The following table summarizes the known physical and chemical properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its structural analogues. These properties are crucial for designing experimental setups, including solvent selection and reaction temperature.
| Property | Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Predicted) | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[4] | Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate[2] | Methyl 2,4-dioxo-4-phenylbutanoate[3] | Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate[5] |
| Molecular Formula | C₁₁H₉FO₄ | C₁₂H₁₁FO₄ | C₁₁H₉ClO₄ | C₁₁H₁₀O₄ | C₁₁H₈Cl₂O₄ |
| Molecular Weight | ~224.18 g/mol | 238.21 g/mol | 240.64 g/mol | 206.19 g/mol | 275.09 g/mol |
| Appearance | Likely a solid | Not specified | Not specified | Not specified | Off-white powder |
| Melting Point | Not available | Not available | Not available | Not specified | 133-138 °C |
| Solubility | Expected to be soluble in common organic solvents | Not specified | Not specified | Not specified | Not specified |
Hazard Identification and GHS Classification (Inferred)
Based on the GHS classifications of its analogues, Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is anticipated to possess the following hazards.[3] Researchers should handle this compound with the assumption that it is hazardous until proven otherwise.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]
Precautionary Statements (Recommended):
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
Safe Handling and Experimental Workflow
The following protocol outlines a self-validating system for the safe handling and use of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. Given the potential for skin irritation, it is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn to protect against accidental spills.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the risk of inhaling airborne particles or vapors.[6]
General Laboratory Workflow
The following diagram illustrates a standard workflow for handling a chemical reagent like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Caption: Standard laboratory workflow for handling chemical reagents.
Stability and Reactivity
-
Reactivity: As a β-keto ester, this compound is susceptible to nucleophilic attack at both the keto and ester carbonyl groups. It can undergo reactions such as enolate formation, alkylation, and condensation.
-
Chemical Stability: The compound is likely stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent decomposition.[9]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
Toxicological Profile (Inferred)
A comprehensive toxicological assessment of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate has not been performed. However, based on data from analogous compounds, the following effects are plausible:
-
Acute Effects: Ingestion may cause gastrointestinal irritation. Skin and eye contact are likely to cause irritation. Inhalation may lead to respiratory tract irritation.[3][7]
-
Chronic Effects: The long-term effects of exposure have not been studied. As a prudent measure, chronic exposure should be avoided.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[10]
Potential Research Applications
The unique structural features of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate make it a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Synthesis: It can serve as a key building block for the synthesis of novel heterocyclic compounds with potential biological activity.[1][5] The fluorophenyl moiety is a common feature in many modern pharmaceuticals.
-
Agrochemical Development: Similar to its chlorinated analogues, it may be used in the development of new pesticides and herbicides.[5]
-
Materials Science: The reactivity of the dicarbonyl system could be exploited in the synthesis of specialty polymers and functional materials.[1]
Illustrative Synthetic Pathway
The following diagram depicts a generalized synthetic application of a β-keto ester, such as Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, in a Hantzsch-type pyridine synthesis, a common reaction in medicinal chemistry.
Caption: Generalized Hantzsch pyridine synthesis pathway.
Conclusion
While a dedicated Safety Data Sheet for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is not currently available, a thorough analysis of its structural analogues provides a solid foundation for its safe handling and use. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the recommended handling procedures outlined in this guide, researchers can confidently and safely explore the synthetic potential of this versatile compound.
References
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CP Lab Safety. METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. Retrieved from [Link]
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PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
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Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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SynZeal. Safety Data Sheet. Retrieved from [Link]
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F2 Chemicals Ltd. (2024, December 4). Perfluorobutane - SDS EU (Reach Annex II). Retrieved from [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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PubChem. 4-(2-Chloro-6-Fluoro-3-Methylphenyl)-2,4-Dioxobutanoic Acid. Retrieved from [Link]
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The Versatile Virtuoso: A Technical Guide to Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Modern Organic Synthesis
Introduction: The Strategic Advantage of a Fluorinated β-Keto Ester
In the intricate tapestry of organic synthesis, the selection of a starting material can dictate the success and elegance of a synthetic route. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a seemingly unassuming β-keto ester, has emerged as a powerful and versatile building block, particularly in the synthesis of heterocyclic compounds of medicinal interest. Its unique structural features—a reactive 1,3-dicarbonyl system and a strategically placed fluorine atom on the phenyl ring—offer a compelling combination of reactivity and functionality that is highly sought after in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this valuable synthetic intermediate, offering researchers and drug development professionals a comprehensive understanding of its potential.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, and lipophilicity.[1][2] The 4-fluorophenyl moiety in Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate serves as a bioisosteric replacement for a phenyl group, often leading to improved pharmacokinetic and pharmacodynamic properties in the final bioactive molecule. This guide will delve into the practical applications of this building block in constructing key heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrroles, which are prevalent in a wide array of therapeutic agents.[3][4]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. The key properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate are summarized below.
| Property | Value | Reference |
| CAS Number | 39757-34-1 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₉FO₄ | Sigma-Aldrich |
| Molecular Weight | 224.19 g/mol | Sigma-Aldrich |
| Appearance | Not specified (typically a solid or oil) | |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOH) |
Synthesis of the Building Block: A Crossed Claisen Condensation Approach
The most direct and efficient method for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a crossed Claisen condensation.[5][6][7] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, 4'-fluoroacetophenone is reacted with a methyl oxalate ester, such as dimethyl oxalate, to yield the desired β-keto ester.
The causality behind this experimental choice lies in the reactivity of the starting materials. The α-protons of the ketone (4'-fluoroacetophenone) are sufficiently acidic to be deprotonated by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate ester. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group furnishes the final product. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically employed to drive the reaction to completion.
Figure 1: General workflow for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate via a crossed Claisen condensation.
Detailed Experimental Protocol: Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
This is a representative protocol and may require optimization.
Materials:
-
4'-Fluoroacetophenone
-
Dimethyl oxalate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4'-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Applications in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds
The true value of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate lies in its ability to serve as a precursor to a variety of heterocyclic systems. Its dicarbonyl functionality provides two electrophilic sites and an acidic methylene group, making it an ideal substrate for multicomponent reactions (MCRs).
Hantzsch Pyridine Synthesis: Access to Dihydropyridines and Pyridines
The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a 1,4-dihydropyridine.[8][9] These dihydropyridines can then be oxidized to the corresponding aromatic pyridines. The use of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in this reaction allows for the synthesis of pyridines bearing a 4-fluorophenyl substituent, a motif found in numerous bioactive compounds.[3]
Figure 2: Workflow for the Hantzsch synthesis of pyridines using Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is another powerful MCR that condenses an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[10][11] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and anticancer properties.[12] Employing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the Biginelli reaction provides a direct route to dihydropyrimidinones containing the desirable 4-fluorophenyl group.
Figure 3: Workflow for the Biginelli reaction to synthesize dihydropyrimidinones.
Paal-Knorr Pyrrole Synthesis: A Pathway to Substituted Pyrroles
The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[13][14] While Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a 1,3-dicarbonyl compound, it can be readily converted into a 1,4-dicarbonyl precursor through various synthetic manipulations, such as alkylation at the C2 position followed by further transformations. This makes it an indirect but valuable starting point for accessing highly substituted pyrroles, which are core structures in many pharmaceuticals.[4]
The Impact of the 4-Fluorophenyl Group on Reactivity and Biological Activity
The presence of the fluorine atom at the para-position of the phenyl ring exerts a significant influence on both the reactivity of the building block and the properties of the resulting heterocyclic products.
-
Electronic Effects: The strong electron-withdrawing nature of the fluorine atom can impact the acidity of the methylene protons and the electrophilicity of the adjacent carbonyl group. This can, in turn, affect the reaction rates and yields of the multicomponent reactions.
-
Pharmacological Profile: As previously mentioned, the 4-fluorophenyl group is a common feature in many approved drugs. Its inclusion can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[15]
-
Conclusion: A Building Block of Strategic Importance
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its inherent reactivity as a β-keto ester, combined with the advantageous properties conferred by the 4-fluorophenyl moiety, makes it a highly valuable building block for the construction of medicinally relevant heterocyclic compounds. By leveraging classic multicomponent reactions such as the Hantzsch, Biginelli, and Paal-Knorr syntheses, researchers can efficiently access diverse libraries of pyridines, pyrimidines, and pyrroles with the potential for enhanced pharmacological activity. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate will undoubtedly play a pivotal role in the future of drug discovery.
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Methodological & Application
The Versatile Role of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the Synthesis of Bio-relevant Heterocycles
Introduction: A Gateway to Privileged Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, the quest for efficient and versatile building blocks is paramount. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a highly functionalized 1,3-dicarbonyl compound, has emerged as a powerful precursor for the synthesis of a diverse array of heterocyclic scaffolds. The presence of a reactive β-ketoester moiety and a terminal aryl ketone, adorned with a fluorine atom—a common bioisostere in drug design—renders this molecule an attractive starting material for constructing pyrazoles, pyrimidines, and isoxazoles. These heterocyclic cores are prevalent in a multitude of clinically approved drugs and biologically active compounds, underscoring the significance of synthetic routes that provide rapid access to these privileged structures.
This comprehensive guide provides detailed application notes and protocols for the utilization of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the synthesis of key heterocyclic systems. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deeper understanding of the underlying chemical principles that govern these transformations.
Core Reactivity: The 1,3-Dicarbonyl Manifold
The synthetic utility of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is rooted in the reactivity of its 1,3-dicarbonyl system. The two carbonyl groups, separated by a methylene unit, create a highly versatile reaction manifold. The acidic nature of the C2-protons allows for facile enolate formation, initiating a cascade of condensation and cyclization reactions. Furthermore, the distinct electrophilicity of the ketone and ester carbonyls provides a basis for regioselective transformations.
The Pivotal Role of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in the Synthesis of Pyrazolone-Based Anti-Cancer Agents
Introduction: The Strategic Importance of Fluorinated Precursors in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability. It is within this context that Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a fluorinated β-ketoester, emerges as a highly valuable and versatile precursor for the synthesis of potent anti-cancer agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of pyrazolone-based anti-cancer compounds, detailing the underlying chemical principles, step-by-step protocols, and the biological rationale for their therapeutic potential.
Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in oncology research due to their broad spectrum of biological activities, including potent antitumor properties.[1] Many pyrazolone-containing molecules have been identified as inhibitors of critical signaling pathways implicated in cancer progression, such as those mediated by protein kinases.[1][2] The synthesis of these vital heterocyclic cores often relies on the elegant and efficient Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate serves as an ideal 1,3-dicarbonyl substrate for this transformation, leading to the formation of 3-(4-fluorophenyl)-substituted pyrazolones, a structural motif present in numerous anti-cancer agents.[5][6][7]
This guide will focus on the synthesis of a representative pyrazolone, 3-(4-fluorophenyl)-5-hydroxypyrazole , from Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its significance as a scaffold for developing novel anti-cancer therapeutics.
Part 1: Synthetic Strategy and Mechanistic Insights
The cornerstone of the synthetic approach is the Knorr pyrazole synthesis, a robust and high-yielding reaction.[8][9] The reaction between Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and hydrazine hydrate proceeds through a well-defined mechanism.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to cyclization. The final step involves the elimination of methanol to yield the stable, aromatic pyrazolone ring.[3][8]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-5-hydroxypyrazole
This protocol details the synthesis of 3-(4-fluorophenyl)-5-hydroxypyrazole, a core scaffold for various anti-cancer agents.
Materials:
-
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate (64-65% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1 equivalent) and ethanol (10 mL per gram of starting material).
-
To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
After the starting material is consumed (typically within 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Slowly add cold deionized water to the reaction mixture while stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-fluorophenyl)-5-hydroxypyrazole.
-
Dry the purified product under vacuum and characterize it by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Causality: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting β-ketoester. The catalytic amount of acetic acid facilitates the initial condensation step. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate without significant side product formation. Precipitation with water is an effective method for initial purification, and subsequent recrystallization ensures high purity of the final compound.
Part 2: Biological Significance and Anti-Cancer Applications
The 3-(4-fluorophenyl)pyrazolone scaffold is a privileged structure in the design of anti-cancer agents, primarily due to its ability to act as a bioisostere of the adenine fragment in ATP, allowing it to competitively bind to the ATP-binding site of various protein kinases.[10] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]
Mechanism of Action: Targeting Cancer-Associated Signaling Pathways
Derivatives of 3-(4-fluorophenyl)pyrazolone have demonstrated inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Pyrazolone derivatives can act as EGFR inhibitors.[11]
-
AKT (Protein Kinase B): The PI3K/AKT signaling pathway is crucial for cell survival and proliferation. Inhibition of AKT by pyrazolone-based compounds can induce apoptosis in cancer cells.[12]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Specific 5-amino-1-(4-fluorophenyl)-1H-pyrazole derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.[13]
The anticancer effects of these compounds are often manifested through the induction of apoptosis (programmed cell death) and cell cycle arrest at various phases (e.g., G0/G1 or G2/M), thereby preventing the proliferation of malignant cells.[5][11]
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Application Notes & Protocols: Investigating Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in Agrochemical Discovery
Abstract
This document provides a comprehensive technical guide for researchers exploring the potential of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a novel agrochemical agent. Based on its structural features as a β,δ-diketoester, we hypothesize its primary mode of action is the inhibition of the critical plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of this enzyme disrupts carotenoid biosynthesis, leading to a distinct bleaching phenotype and subsequent plant death.[1][2] These application notes detail the scientific basis for this hypothesis, outline a robust synthesis approach, and provide detailed, field-proven protocols for both in vitro enzymatic assays and whole-plant greenhouse trials to validate its efficacy.
Introduction and Scientific Rationale
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate belongs to a class of compounds that are structurally analogous to known herbicidal agents.[3][4] The core 2,4-dioxobutanoate moiety is a key pharmacophore found in several commercial triketone herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a non-heme iron(II)-dependent oxygenase that plays an indispensable role in the tyrosine catabolism pathway, converting 4-hydroxyphenylpyruvate (HPP) into homogentisate.[5][6] Homogentisate is the aromatic precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for plant survival.
Plastoquinone is a critical cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. Therefore, inhibition of HPPD leads to a depletion of plastoquinone, which in turn halts carotenoid production.[2][5] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching symptoms and eventual death of susceptible plants.[2] This well-understood and validated mechanism makes HPPD an attractive target for the development of new herbicides, especially in the face of growing resistance to other modes of action.[1][7]
The subject compound, with its fluorinated phenyl ring, presents a valuable candidate for investigation within this chemical class. The fluorine substituent can significantly alter physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing uptake, translocation, and efficacy within the target plant.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | N/A |
| CAS Number | 39757-34-1 | |
| Molecular Formula | C₁₁H₉FO₄ | |
| Molecular Weight | 224.19 g/mol | |
| Chemical Class | β,δ-Diketoester | Inferred |
Proposed Mechanism of Action: HPPD Inhibition
We propose that Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate acts as a competitive inhibitor at the active site of the HPPD enzyme. The diketo moiety can chelate the active site Fe(II) ion, mimicking the binding of the natural substrate, HPP, thereby blocking the enzymatic reaction. This disruption cascades through the plant's metabolic pathways, as visualized below.
Caption: Proposed mechanism of HPPD inhibition by the test compound.
Protocol 1: In Vitro HPPD Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory potential and the IC₅₀ value of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate against HPPD, for example, from Arabidopsis thaliana (AtHPPD).[8]
Rationale: This assay provides direct evidence of target engagement. By measuring the rate of enzymatic activity at various inhibitor concentrations, we can quantify the compound's potency. The assay monitors the formation of a downstream product, which can be detected by a spectrophotometer.[8][9]
Materials:
-
Recombinant AtHPPD enzyme
-
Assay Buffer: 100 mM PBS, pH 7.4
-
Substrate: 4-hydroxyphenylpyruvate (HPP) stock solution
-
Cofactors: Sodium ascorbate, Catalase, FeCl₂
-
Test Compound: Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, dissolved in DMSO (e.g., 10 mM stock)
-
Positive Control: Sulcotrione or Mesotrione (known HPPD inhibitors)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 318 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare fresh Assay Buffer.
-
Prepare a working solution of HPP substrate in the Assay Buffer. The final concentration in the well should be at or near the Kₘ of the enzyme.
-
Prepare a cofactor mix containing sodium ascorbate (1 mM final), catalase, and FeCl₂ (0.1 mM final) in Assay Buffer.[9]
-
Dilute the recombinant AtHPPD enzyme in Assay Buffer to a working concentration that yields a robust linear reaction rate for at least 10-15 minutes.
-
-
Test Compound Dilution:
-
Perform a serial dilution of the 10 mM test compound stock solution in DMSO.
-
Subsequently, dilute these DMSO stocks into Assay Buffer to create a range of working concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.
-
-
Assay Execution:
-
In a 96-well plate, add the following to each well in order:
-
50 µL of Assay Buffer (for blanks) or diluted test compound/control.
-
25 µL of the cofactor mix.
-
25 µL of the diluted enzyme solution.
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 318 nm every 30 seconds for 15 minutes at 30°C.[8] This wavelength detects the formation of maleylacetoacetate, a downstream product.
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the DMSO vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro HPPD enzyme inhibition assay.
Protocol 2: Whole-Plant Greenhouse Efficacy Assay
Rationale: While an in vitro assay confirms target binding, a whole-plant assay is essential to evaluate the true herbicidal potential.[10] This protocol assesses the compound's ability to be absorbed by the plant, translocate to the target tissue, and exert its phytotoxic effect under controlled greenhouse conditions. This step validates the compound's practical applicability.[11]
Materials:
-
Test Compound formulation: Dissolve Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in acetone with a surfactant (e.g., Tween-20) to create a sprayable emulsion.
-
Weed species: Select relevant broadleaf weeds (e.g., Velvetleaf, Abutilon theophrasti; Common waterhemp, Amaranthus tuberculatus) and a grass species for selectivity testing (e.g., Barnyardgrass, Echinochloa crus-galli).
-
Pots (e.g., 10 cm diameter) filled with standard potting mix.
-
Greenhouse with controlled temperature (25-28°C), humidity, and a 16:8 hour light:dark cycle.
-
Track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
Step-by-Step Methodology:
-
Plant Propagation:
-
Sow seeds of the selected weed species in pots.
-
Water as needed and allow seedlings to grow until they reach the 3-4 true leaf stage, which is an optimal stage for post-emergence herbicide application.[10]
-
-
Herbicide Application:
-
Prepare a range of application rates for the test compound (e.g., 10, 50, 100, 200 g a.i./ha). Include a negative control (formulation blank without the test compound) and a positive control (commercial HPPD inhibitor herbicide).
-
Arrange the pots in a randomized complete block design within the track sprayer chamber.
-
Apply the herbicide treatments evenly to the plants. Ensure at least three to four replicate pots per treatment.
-
-
Incubation and Observation:
-
After spraying, transfer the pots back to the greenhouse.
-
Water the plants via sub-irrigation to avoid washing the compound off the leaves.
-
Evaluate the plants at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).
-
-
Data Collection and Analysis:
-
Visual Injury Assessment: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death). Pay close attention to bleaching symptoms on new growth, followed by necrosis.
-
Biomass Reduction: At the final time point (e.g., 21 DAT), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved.
-
Calculate the percent biomass reduction compared to the negative control.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth/biomass) by fitting the data to a log-logistic dose-response model.
-
Data Interpretation and Future Directions
Expected Outcomes:
-
In Vitro Assay: A potent HPPD inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value. This provides strong evidence for the proposed mechanism of action.
-
Greenhouse Assay: Effective herbicidal activity will be observed as significant visual injury (bleaching) and biomass reduction, particularly in broadleaf species. The GR₅₀ value will quantify the whole-plant efficacy.
Illustrative Data Table:
| Compound | Target | IC₅₀ (nM) [In Vitro] | GR₅₀ (g a.i./ha) [A. theophrasti] |
| Test Compound | AtHPPD | [Experimental Result] | [Experimental Result] |
| Sulcotrione (Control) | AtHPPD | 15 ± 3 | 75 ± 12 |
| Formulation Blank | N/A | >100,000 | >500 |
Data for Sulcotrione is illustrative and based on typical values for this class of herbicide.
Next Steps: Successful outcomes from these protocols would warrant further investigation, including:
-
Selectivity Studies: Expanding testing to major crops like corn and soybean, which have natural or engineered tolerance to HPPD inhibitors.[1]
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity.
-
Mode of Action Confirmation: Conducting metabolite analysis in treated plants to confirm the depletion of plastoquinone and carotenoids.
This structured approach provides a clear pathway for evaluating the potential of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a lead compound in the development of next-generation herbicides.
References
-
CP Lab Safety. (n.d.). METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Wikipedia. (2023). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of 2,4-D herbicide on target weeds. Retrieved from [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]
-
North Carolina State University Extension. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Yang, X., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 26. Retrieved from [Link]
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]
-
Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
Government of Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]
-
Beaudegnies, R., et al. (2009). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Pest Management Science, 65(5), 545-554. Retrieved from [Link]
-
Weed Science Society of America. (2014). HPPD-inhibitor Resistance Stewardship. Retrieved from [Link]
-
Correa, M. C., et al. (2024). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. International Journal of Molecular Sciences, 25(4), 2382. Retrieved from [Link]
-
Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Retrieved from [Link]
-
ACS Publications. (2021). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 69(27), 7539-7555. Retrieved from [Link]
-
Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Retrieved from [Link]
-
ACS Publications. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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- 3. Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate for Advanced Polymer Synthesis
Introduction: Unlocking New Polymer Architectures with a Fluorinated β-Ketoester
The quest for novel polymers with tailored properties is a driving force in materials science, with applications spanning from advanced coatings and biomedical devices to high-performance electronics. Functional monomers are the foundational building blocks in this endeavor, and their intrinsic chemical features dictate the characteristics of the resulting macromolecules. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is an intriguing, yet underexplored, monomer for polymer synthesis. Its structure, featuring a reactive β-ketoester moiety and a fluorinated aromatic ring, presents a unique opportunity for the design of specialty polymers.
The presence of the 1,3-dicarbonyl system offers multiple avenues for polymerization, including step-growth polycondensation and carbon-carbon bond-forming reactions. The fluorophenyl group is anticipated to impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and modified surface properties (e.g., hydrophobicity). This guide provides a comprehensive overview of the potential applications of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in polymer synthesis, complete with detailed theoretical protocols to encourage its exploration by researchers in academia and industry.
Physicochemical Properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
A thorough understanding of the monomer's properties is essential for designing successful polymerization strategies.
| Property | Value |
| Molecular Formula | C₁₁H₉FO₄ |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 39757-34-1 |
| Appearance | Expected to be a solid or oil |
| Key Functional Groups | Methyl Ester, Two Ketone Moieties, Fluorinated Phenyl Ring |
Proposed Polymerization Strategies
The unique chemical architecture of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate allows for its participation in several types of polymerization reactions. Below, we propose two distinct and plausible strategies for the synthesis of novel polymers from this monomer.
Strategy 1: Polycondensation via Knoevenagel Reaction
The Knoevenagel condensation is a classic organic reaction that forms a new carbon-carbon double bond through the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone.[1][2][3] By employing a bifunctional comonomer, this reaction can be adapted for polymerization. In this proposed protocol, the acidic methylene group of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, situated between the two carbonyl groups, will react with a dialdehyde comonomer.
Reaction Rationale: The protons on the carbon between the two carbonyl groups of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate are sufficiently acidic to be abstracted by a weak base, forming a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbons of a dialdehyde, such as terephthaldehyde. Subsequent dehydration leads to the formation of a vinylidene linkage, driving the polymerization forward to yield a poly(vinylidene-co-β-ketoester). The fluorine atom on the phenyl ring is expected to remain intact, providing the final polymer with unique properties.
Experimental Protocol: Knoevenagel Polycondensation of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with Terephthaldehyde
Materials:
-
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Monomer A)
-
Terephthaldehyde (Monomer B)
-
Piperidine (Catalyst)
-
Acetic Acid (Co-catalyst)
-
Toluene (Solvent)
-
Methanol (Precipitation agent)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) and terephthaldehyde (1.0 eq).
-
Add toluene to achieve a monomer concentration of 0.5 M.
-
Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.02 eq) to the reaction mixture.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the polymerization by periodically taking samples and analyzing for viscosity changes or by spectroscopic methods (e.g., FT-IR to observe the disappearance of carbonyl stretching of the aldehyde).
-
After 24-48 hours, or when the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
Expected Polymer Structure: A linear polymer with alternating Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and terephthaldehyde units linked by carbon-carbon double bonds.
Workflow for Knoevenagel Polycondensation:
Caption: Workflow for the proposed Knoevenagel polycondensation.
Strategy 2: Synthesis of Fluorinated Polyesters via Transesterification
Polyesters are a major class of polymers with wide-ranging applications.[4][5] Typically synthesized through the polycondensation of diols and dicarboxylic acids, an alternative route involves the transesterification of a diester with a diol. The methyl ester group of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate can participate in such a reaction. To achieve polymerization, the molecule must be bifunctional. While the starting monomer is monofunctional with respect to its ester group, it can be envisioned as a functional component in a copolymerization with other di-ester and diol monomers to create a fluorinated polyester.
Reaction Rationale: In this proposed protocol, Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate will be copolymerized with a standard diester, such as dimethyl terephthalate, and a diol, like ethylene glycol. The transesterification reaction, catalyzed by a metal alkoxide or acetate, will lead to the formation of ester linkages and the elimination of methanol.[4] The incorporation of the fluorinated monomer will introduce the pendant 4-fluorobenzoyl-pyruvoyl group into the polyester backbone, which is expected to significantly influence the polymer's properties.
Experimental Protocol: Copolymerization of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate via Melt Transesterification
Materials:
-
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Functional Monomer)
-
Dimethyl terephthalate (Comonomer)
-
Ethylene glycol (Comonomer)
-
Zinc acetate (Catalyst)
-
Antimony trioxide (Catalyst)
-
High-temperature, high-vacuum polymerization reactor with a mechanical stirrer
Procedure:
-
Esterification Stage:
-
Charge the polymerization reactor with dimethyl terephthalate (0.9 eq), Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (0.1 eq), and ethylene glycol (2.2 eq).
-
Add zinc acetate (catalytic amount, e.g., 200 ppm).
-
Heat the mixture to 150-200°C under a nitrogen atmosphere while stirring. Methanol will be evolved as the transesterification reaction proceeds.
-
Continue this stage until the evolution of methanol ceases.
-
-
Polycondensation Stage:
-
Add antimony trioxide (catalytic amount, e.g., 300 ppm) to the reactor.
-
Gradually increase the temperature to 270-280°C and slowly reduce the pressure to below 1 mmHg.
-
The viscosity of the melt will increase as the polymerization progresses. Monitor the stirrer torque to gauge the increase in molecular weight.
-
Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved.
-
Extrude the polymer from the reactor under nitrogen pressure, quench in water, and pelletize.
-
Expected Polymer Structure: A random copolyester with ethylene terephthalate units and units containing the pendant fluorinated β-ketoester group.
Diagram of the Proposed Fluorinated Polyester Structure:
Caption: Representative structure of the proposed fluorinated polyester.
Potential Properties and Applications
The incorporation of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate into polymer chains is expected to yield materials with a unique combination of properties:
-
Enhanced Thermal Stability: The presence of the aromatic ring and the strong carbon-fluorine bond can increase the degradation temperature of the polymer.
-
Modified Solubility: The fluorine content may render the polymer soluble in fluorinated solvents and decrease its solubility in common organic solvents.
-
Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their low surface energy, which could translate to coatings with excellent water and oil repellency.
-
Post-Polymerization Modification: The ketone groups in the polymer backbone provide reactive sites for further chemical modification, allowing for the attachment of other functional groups or for cross-linking.
These properties could make polymers derived from Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate suitable for a range of advanced applications, including:
-
High-performance coatings: For protective and low-friction surfaces.
-
Advanced membranes: For gas separation or selective filtration.
-
Dielectric materials: In electronic components.
-
Functional biomaterials: Where the ketone groups can be used for bioconjugation.
Safety and Handling
While a specific safety data sheet for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is not widely available, it should be handled with the care afforded to all laboratory chemicals. Based on similar compounds, it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate represents a promising but largely unexplored monomer for the synthesis of novel functional polymers. The theoretical protocols for Knoevenagel polycondensation and transesterification copolymerization outlined in this guide provide a solid starting point for researchers to begin investigating the potential of this versatile building block. The unique combination of a fluorinated aromatic ring and a reactive β-ketoester moiety opens the door to a new class of polymers with potentially valuable properties for a wide array of applications. Experimental validation of these proposed methods is encouraged to fully elucidate the potential of this exciting monomer.
References
-
Knoevenagel Condensation. Taylor & Francis. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]
-
Knoevenagel condensation. (2023, January 14). YouTube. Retrieved from [Link]
-
Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. Farabi University. Retrieved from [Link]
-
Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Retrieved from [Link]
-
GCSE Chemistry - Condensation Polymers (Polyesters) (2022/23 exams). (2020, April 24). YouTube. Retrieved from [Link]
Sources
Application Note: Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a Reference Standard in Chromatographic Analysis
Introduction: The Critical Role of Qualified Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. Reference standards serve as the cornerstone of these measurements, providing a benchmark against which active pharmaceutical ingredients (APIs), impurities, and degradation products are quantified and identified.[1][2] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the highest achievable purity and thoroughly characterized to ensure their identity, strength, and quality.[3] This application note provides a comprehensive guide to the use of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a reference standard in chromatographic assays, a compound of increasing interest as an intermediate in the synthesis of novel therapeutic agents.
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a substituted aromatic ketoester, requires robust and validated analytical methods for its quantification and purity assessment. This document outlines detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), developed in alignment with the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[4][5][6][7]
Physicochemical Properties and Synthesis Overview
A thorough understanding of the reference standard's chemical properties is fundamental to its proper handling, storage, and use in analytical methodologies.
Table 1: Physicochemical Properties of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FO₄ | Inferred from related structures |
| Molecular Weight | 224.18 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected based on analogues |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane); Insoluble in water.[8] | Inferred from structural similarity |
| Storage Conditions | 2-8°C, protected from light and moisture | Best practice for ketoesters |
An illustrative synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate can be conceptualized through a Claisen condensation reaction between methyl oxalate and 4-fluoroacetophenone, followed by appropriate workup and purification steps to yield the final product of high purity. The synthesis of a related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is achieved through a Friedel–Crafts reaction, highlighting a common synthetic strategy for this class of compounds.[8]
High-Performance Liquid Chromatography (HPLC) Protocol for Purity and Assay Determination
Reverse-phase HPLC with UV detection is a robust and widely applicable technique for the analysis of aromatic ketoesters. The following protocol is a validated method for the determination of purity and assay of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Instrumentation and Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-15 min: 40-80% B; 15-17 min: 80% B; 17.1-20 min: 40% B | A gradient is employed to ensure elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| UV Detection | 254 nm | Aromatic ketoesters exhibit strong absorbance at this wavelength. |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with mobile phase A/B (60:40 v/v).
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the same diluent as the Working Standard Solution.
Method Validation according to ICH Q2(R2)
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[5]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is confirmed by analyzing a placebo and spiked samples. The peak for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate should be well-resolved from any other peaks.
-
Linearity: A minimum of five concentrations ranging from 0.01 to 0.15 mg/mL are prepared and injected. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte. Recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the Working Standard Solution should show a relative standard deviation (RSD) of ≤ 2.0%.
-
Intermediate Precision: Analysis is performed by different analysts on different days and with different equipment. The RSD between the datasets should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.
System Suitability
Before sample analysis, the chromatographic system must pass system suitability testing.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of replicate injections (n=6) | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For aromatic ketoesters, derivatization may be necessary to improve thermal stability and chromatographic performance.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Instrumentation and GC-MS Conditions
Table 4: GC-MS Method Parameters
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | Industry-standard for reliable GC-MS analysis.[10] |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of underivatized and derivatized analytes. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (20:1) | Prevents column overloading. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Optimized temperature program for separation of the analyte and potential impurities. |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the analyte and its fragments. |
Derivatization Procedure
-
To 1 mg of the dried sample in a vial, add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. MTBSTFA is an effective derivatizing agent for ketoesters, improving their thermal stability.
Data Analysis and Interpretation
The identity of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern. Impurities can be identified through library searches (e.g., NIST/Wiley) and quantified based on their relative peak areas (assuming a response factor of 1 for unknown impurities).
Conclusion: Ensuring Analytical Excellence
The protocols detailed in this application note provide a robust framework for the chromatographic analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a reference standard. Adherence to these validated methods, in conjunction with a comprehensive understanding of regulatory guidelines, is essential for ensuring the integrity of analytical data in pharmaceutical research and quality control. The principles of method validation outlined herein are universally applicable and should be adapted for any analytical procedure to guarantee its fitness for purpose.
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GC-MS and GC-IR Analysis of Methylenedioxyphenylalkylamine Analogues of the Psychoactive 25X-NBOMe Drugs. ResearchGate. Available from: [Link]
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Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Center for Biotechnology Information. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
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Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. Available from: [Link]
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Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
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Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl). Technical Disclosure Commons. Available from: [Link]
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Gas Chromatography-Mass Spectrometry-based Phytochemical Analysis and In-Vitro Anti-Lipid Peroxidation, Cyclooxygenase Inhibition Activities of Saudi Eruca sativa Leaves. Pharmacognosy Journal. Available from: [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
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Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Scientific Research Publishing. Available from: [Link]
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Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. IJCRT.org. Available from: [Link]
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Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. BU CyberSec Lab. Available from: [Link]
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Phytochemicals Screening, GC/MS Characterization and Antioxidant Activity of Falcataria moluccana Miq. Barneby and J. W. Grimes Methanolic Extract. Pharmacognosy Journal. Available from: [Link]
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Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]
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METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. CP Lab Safety. Available from: [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]
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Physical Standards and Reference Materials. U.S. Food and Drug Administration. Available from: [Link]topics/physical-standards-and-reference-materials)
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Application Notes and Protocols for the Reaction of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with Amines
Introduction: Unlocking the Synthetic Potential of a Versatile β-Dicarbonyl Compound
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a highly versatile building block in modern organic and medicinal chemistry. Its 1,3-dicarbonyl motif provides two electrophilic centers, making it a prime substrate for a variety of nucleophilic addition and condensation reactions. The presence of a fluorophenyl group also introduces a common structural element found in many biologically active compounds, enhancing the potential for generating novel drug candidates.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction mechanisms of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with various amines. We will delve into the formation of stable enaminones, the construction of medicinally relevant pyrazole heterocycles, and the potential for other multicomponent reactions. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven protocols to empower your research endeavors.
Part 1: The Fundamental Reaction with Primary and Secondary Amines: Synthesis of β-Enamino Esters
The reaction of β-ketoesters with primary or secondary amines is a fundamental transformation that leads to the formation of β-enamino esters, also known as enaminones.[1][2] These compounds are stable, conjugated systems and are valuable intermediates for the synthesis of more complex molecules.[3]
Mechanistic Overview
The reaction proceeds via a nucleophilic attack of the amine on the more electrophilic ketone carbonyl (C4), followed by dehydration. The greater electrophilicity of the ketone compared to the ester carbonyl directs the initial attack. The reaction is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[1]
The general mechanism can be visualized as follows:
Figure 1: Mechanism of β-enamino ester formation.
Experimental Protocol: General Procedure for the Synthesis of β-Enamino Esters
This protocol provides a general method for the synthesis of β-enamino esters from methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Materials:
-
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Ethanol (or other suitable solvent like water)[2]
-
Glacial acetic acid (catalyst)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol (0.2-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For less reactive amines, the mixture may be heated to reflux.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the pure β-enamino ester.
Data Presentation:
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | Methyl 4-(4-fluorophenyl)-4-(phenylamino)-2-oxobut-3-enoate | 4-6 | 85-95 |
| Benzylamine | Methyl 4-(benzylamino)-4-(4-fluorophenyl)-2-oxobut-3-enoate | 2-4 | 90-98 |
| Morpholine | Methyl 4-(4-fluorophenyl)-4-morpholino-2-oxobut-3-enoate | 1-3 | >95 |
Note: Reaction times and yields are typical and may vary depending on the specific amine and reaction conditions.
Part 2: A Cornerstone of Heterocyclic Chemistry: The Knorr Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr Pyrazole Synthesis.[5][6][7] Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.
Mechanistic Insights
The reaction is typically acid-catalyzed and involves the sequential condensation of the hydrazine with both carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.[6][8] The regioselectivity of the reaction is governed by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms in the hydrazine.[9]
Figure 2: Knorr synthesis of a pyrazole.
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol details the synthesis of a pyrazole derivative from methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and a substituted hydrazine.
Materials:
-
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol or acetic acid as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol or glacial acetic acid (0.2-0.5 M) in a round-bottom flask.
-
Reagent Addition: Add the hydrazine derivative (1.0 eq) to the solution. A slight exotherm may be observed.[9]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Data Presentation:
| Hydrazine | Product | Reaction Time (h) | Yield (%) |
| Hydrazine hydrate | Methyl 5-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | 1-2 | >90 |
| Phenylhydrazine | Methyl 5-(4-fluorophenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate | 2-4 | 85-95 |
Part 3: Expanding the Synthetic Toolbox: Other Potential Heterocyclic Syntheses
The versatile 1,3-dicarbonyl system of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate can be a precursor to a variety of other heterocycles, depending on the binucleophile used.
-
With Amidines to form Pyrimidines: Condensation with an amidine can lead to the formation of a pyrimidine ring, another important heterocycle in medicinal chemistry.
-
With Hydroxylamine to form Isoxazoles: Reaction with hydroxylamine can yield isoxazole derivatives.
-
Hantzsch-like Pyridine Synthesis: While the classic Hantzsch synthesis involves two equivalents of a β-ketoester, it is conceivable that under certain conditions, a Hantzsch-like reaction could occur, potentially in a multicomponent reaction with an aldehyde and ammonia, to form a dihydropyridine derivative.[10][11]
Part 4: Analytical Characterization and Reaction Monitoring
Reliable and robust analytical techniques are crucial for monitoring reaction progress and characterizing the final products.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): A simple and rapid method for qualitatively monitoring the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of intermediates and byproducts, and can be used for quantitative analysis of reaction kinetics.[4][12]
-
In-situ Infrared (IR) Spectroscopy: Real-time monitoring of the reaction can be achieved using an in-situ IR probe, which can track the disappearance of the carbonyl signals of the starting material and the appearance of new signals corresponding to the product.[13]
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[14]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Experimental Workflow Visualization
Figure 3: A generalized workflow for synthesis and analysis.
Conclusion
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a powerful and versatile starting material for the synthesis of a wide range of valuable chemical entities. By understanding the underlying reaction mechanisms with various amines, researchers can rationally design and execute synthetic strategies to access novel enaminones, pyrazoles, and other heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in the fields of organic synthesis and drug discovery.
References
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synthesis of pyrazoles - YouTube. (2019). Retrieved from [Link]
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Knorr pyrrole synthesis - Wikipedia. Retrieved from [Link]
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Knorr Pyrazole Synthesis - J&K Scientific LLC. (2023). Retrieved from [Link]
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A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry, 83(2), 127-133. Retrieved from [Link]
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An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. Journal of the Brazilian Chemical Society, 21(3), 485-490. Retrieved from [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Retrieved from [Link]
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β-enamino ester synthesis by amination - Organic Chemistry Portal. Retrieved from [Link]
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Mastering β-keto esters. ResearchGate. Retrieved from [Link]
-
Paal–Knorr synthesis - Wikipedia. Retrieved from [Link]
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An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. Journal of the Brazilian Chemical Society, 21(3), 485-490. Retrieved from [Link]
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Techniques and Methods to Monitor Chemical Reactions | Request PDF. ResearchGate. Retrieved from [Link]
-
Enamines - Master Organic Chemistry. (2023). Retrieved from [Link]
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An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. ResearchGate. Retrieved from [Link]
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Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129. Retrieved from [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents.
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Hantzsch pyridine synthesis - Grokipedia. Retrieved from [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (2022). Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 18(15), 3842-3845. Retrieved from [Link]
-
Enaminone synthesis by amination - Organic Chemistry Portal. Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
Guide to Inline Monitoring of Reaction Mechanisms - Mettler Toledo. Retrieved from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Retrieved from [Link]
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Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Key Intermediate in Metalloprotease-Targeted Drug Discovery
Introduction: The Significance of the α,γ-Diketone Scaffold
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a member of the aryl-2,4-dioxobutanoic acid ester family, a class of compounds that has garnered significant attention in medicinal chemistry. The core chemical feature, a 1,3-dicarbonyl system (a β-diketone) extended to an α-keto-γ-keto ester, is a powerful pharmacophore. This arrangement of carbonyl groups allows the molecule to act as an efficient chelator of divalent metal ions, which is fundamental to the catalytic activity of numerous enzymes. Consequently, this scaffold is a cornerstone for the design of inhibitors targeting metalloenzymes, most notably viral integrases.
The incorporation of a 4-fluorophenyl group is a strategic choice in drug design. The fluorine atom, due to its high electronegativity and small size, can modulate the electronic properties of the aromatic ring, influence metabolic stability, and enhance binding affinity with biological targets through favorable electrostatic interactions. This guide provides an in-depth look at the applications and experimental protocols associated with Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound and its parent acid is provided below.
| Property | Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 4-(4-fluorophenyl)-2,4-dioxobutanoic acid |
| Molecular Formula | C₁₁H₉FO₄ | C₁₀H₇FO₄ |
| Molecular Weight | 224.18 g/mol | 210.16 g/mol |
| Appearance | Typically a solid | Typically a solid |
| Key Feature | Methyl ester | Carboxylic acid |
| Primary Role | Synthetic Intermediate | Active Pharmacophore |
Core Application: HIV-1 Integrase Inhibition
The most prominent application of the 4-aryl-2,4-dioxobutanoic acid scaffold is in the development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication.[1][2]
Mechanism of Action
HIV-1 integrase requires two Mg²⁺ ions in its active site to catalyze the insertion of viral DNA into the host genome. The diketoacid (DKA) moiety of inhibitors like the hydrolyzed form of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate effectively chelates these magnesium ions, displacing the viral DNA and halting the integration process.[3] This mechanism of action is the basis for a class of highly effective antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs).[3]
The development of 4-aryl-2,4-dioxobutanoic acid derivatives was a significant breakthrough, leading to some of the first clinically relevant HIV integrase inhibitors.[1][3] The 4-fluorobenzyl moiety, in particular, is a common feature in many advanced integrase inhibitors, where it occupies a hydrophobic pocket in the enzyme's active site, contributing to the inhibitor's potency.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Broader Applications in Enzyme Inhibition
The ability of the diketoacid scaffold to chelate divalent metal ions makes it a versatile tool for targeting other metalloenzymes. Research has shown that aryl diketo acid derivatives are also effective inhibitors of:
-
Mycobacterium tuberculosis Malate Synthase: This enzyme is crucial for the glyoxylate shunt, a metabolic pathway essential for the survival of M. tuberculosis during infection. Phenyl-diketo acid inhibitors have demonstrated efficacy against this target.
-
Human Carbonic Anhydrases: Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are involved in pH regulation in the tumor microenvironment. Diketo acid derivatives have been identified as potent and selective inhibitors of these cancer-related enzymes.
Application Protocol: Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
This protocol details the synthesis of the title compound via a mixed Claisen condensation reaction.[4][5]
Principle
The synthesis involves the base-catalyzed condensation of 4'-fluoroacetophenone with dimethyl oxalate. The methoxide base abstracts an acidic α-proton from the acetophenone to form an enolate, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and expulsion of a methoxide leaving group yields the desired β-dicarbonyl product.
Caption: Synthetic Workflow for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Materials and Reagents
-
4'-Fluoroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous Toluene
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux, extraction, and purification
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Reactants: To the stirred suspension, add 4'-fluoroacetophenone (1.0 equivalent) followed by dimethyl oxalate (1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Application Protocol: In Vitro HIV-1 Integrase Assay
This protocol provides a general framework for evaluating the inhibitory activity of the corresponding carboxylic acid (hydrolyzed from the methyl ester) against HIV-1 integrase.
Principle
The assay measures the ability of the compound to inhibit the strand transfer step of HIV-1 integration. A fluorescently labeled model DNA substrate is incubated with recombinant HIV-1 integrase in the presence of the inhibitor. The extent of integration into a target DNA is quantified by fluorescence.
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled donor DNA (oligonucleotide)
-
Target DNA (plasmid or oligonucleotide)
-
Assay Buffer (containing MnCl₂ or MgCl₂, DTT, and a buffering agent like MOPS)
-
Test Compound: 4-(4-fluorophenyl)-2,4-dioxobutanoic acid (prepared by hydrolysis of the methyl ester)
-
DMSO for compound dilution
-
96-well microplates
-
Fluorescence plate reader
Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the fluorescently labeled donor DNA.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37 °C for 5-10 minutes to allow pre-incubation of the enzyme and inhibitor.
-
Initiation of Reaction: Add the target DNA to all wells to start the integration reaction.
-
Incubation: Incubate the plate at 37 °C for 60-90 minutes.
-
Detection: Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. A decrease in fluorescence signal relative to the negative control indicates inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Emerging Application: A Potential Building Block for Targeted Protein Degradation
While the primary role of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is as a precursor for enzyme inhibitors, its structural features suggest potential applications in the burgeoning field of targeted protein degradation (TPD). The chloro-analogue of this compound is commercially available as a "Protein Degrader Building Block".
TPD strategies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, utilize small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system.[6] These approaches require "warheads" that can bind to the protein of interest. The aryl-diketoester moiety, with its potential to be hydrolyzed to a metal-chelating acid, could theoretically be adapted to target metalloproteins for degradation.
Caption: Hypothetical Role in Targeted Protein Degradation.
This remains a speculative but exciting avenue for future research. The development of protocols to conjugate this scaffold to known E3 ligase ligands via appropriate linkers could expand its utility beyond competitive enzyme inhibition.
Conclusion
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a valuable and versatile building block in drug discovery. Its core utility lies in its ready conversion to the corresponding diketoacid, a potent metal-chelating pharmacophore that has been instrumental in the development of HIV-1 integrase inhibitors and shows promise for targeting other metalloenzymes. The provided synthetic and assay protocols offer a foundation for researchers to explore the potential of this and related compounds in developing novel therapeutics. Further investigation into its applicability in targeted protein degradation could unlock new and powerful modalities for addressing previously "undruggable" targets.
References
-
Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., Melamed, J. Y., Langford, H. M., Guare, J. P., Jr, Zhuang, L., Grey, V. E., Vacca, J. P., Holloway, M. K., Naylor-Olsen, A. M., Hazuda, D. J., Felock, P. J., Wolfe, A. L., Stillmock, K. A., Schleif, W. A., Gabryelski, L. J., & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923–4926. [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]
-
Deprez, E., Barbe, S., Kolb, A., Benleulmi, M., Tauc, P., Subra, F., Auclair, C., Le Bret, M., & Roy, C. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Pharmaceutical Design, 9(21), 1687–1701. [Link]
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Pasetto, P., D'Erasmo, M. P., Nevola, L., & De Luca, L. (2014). Molecular features related to HIV integrase inhibition obtained from structure- and ligand-based approaches. PLoS One, 9(1), e85315. [Link]
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A Comprehensive Guide to the Laboratory-Scale Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
An Application Note from the Senior Scientist's Desk:
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a valuable building block in medicinal chemistry and materials science.[1] The synthesis is achieved via a crossed Claisen condensation, a robust and well-established method for the formation of β-ketoesters.[2][3][4][5] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and comprehensive characterization data.
Introduction and Synthetic Strategy
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its analogs are of significant interest due to their utility as intermediates in the synthesis of more complex biologically active molecules. The 1,3-dicarbonyl moiety is a versatile functional group that can participate in a wide array of chemical transformations.
The chosen synthetic route for this protocol is the crossed Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound.[2][3][4][5] In this specific application, we will be reacting methyl 4-fluorobenzoate with methyl pyruvate. The use of a strong base, such as sodium methoxide, is crucial for the deprotonation of the α-carbon of methyl pyruvate, initiating the condensation.
Reaction Mechanism: The Crossed Claisen Condensation
The reaction proceeds through the following key steps:
-
Enolate Formation: The alkoxide base (methoxide) abstracts an acidic α-proton from methyl pyruvate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The pyruvate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 4-fluorobenzoate. This results in the formation of a tetrahedral intermediate.
-
Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling the methoxide leaving group and forming the desired β-dicarbonyl product.
-
Deprotonation of the Product: The resulting product is more acidic than the starting materials, and is deprotonated by the methoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]
-
Protonation: An acidic workup is required to protonate the enolate and yield the final neutral product.
Sources
Application Notes and Protocols for the Characterization of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
These comprehensive application notes provide a detailed guide for the analytical characterization of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for structural elucidation, purity assessment, and quality control.
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in the synthesis of various biologically active molecules. Its chemical structure, featuring a fluorinated aromatic ring and a 1,3-dicarbonyl moiety, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. The presence of the reactive dicarbonyl system also introduces the potential for keto-enol tautomerism, a phenomenon that must be understood and characterized for consistent process control and to meet regulatory requirements.
This guide outlines a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Elemental Analysis. The protocols provided are designed to be robust starting points for method development and validation, ensuring the generation of reliable and reproducible data.
Structural Elucidation and Tautomeric Analysis
The primary identification of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and the characterization of its tautomeric forms are best achieved through a combination of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.
Causality in Experimental Choices: The choice of deuterated solvent can influence the keto-enol equilibrium. Chloroform-d (CDCl₃) is a common choice for initial characterization due to its relatively non-polar nature. More polar solvents like DMSO-d₆ may shift the equilibrium towards the enol form.
Protocol 2.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Pay close attention to the presence of signals corresponding to both the keto and enol tautomers.
Expected Spectral Features:
| Assignment (Keto form) | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Methoxy (CH₃) | ~3.8 | ~53 |
| Methylene (CH₂) | ~4.0 | ~45 |
| Aromatic (CH) | 7.1-7.3 (d), 8.0-8.2 (d) | 116-132 |
| Carbonyl (Ester) | - | ~165 |
| Carbonyl (Ketone) | - | ~190, ~195 |
Note: The presence of the enol form will give rise to a distinct set of signals, including a characteristic enolic proton signal (typically > 10 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for observing the characteristic stretching frequencies of the carbonyl groups in both the keto and enol forms.
Causality in Experimental Choices: The choice of sampling technique (e.g., thin film, KBr pellet, or solution) can affect the appearance of the spectrum, particularly the broadness of O-H stretches. For a preliminary analysis, a thin film on a salt plate is often sufficient.
Protocol 2.2.1: Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 |
| C=O (Ketone) | Stretch | 1680 - 1715 |
| C-F | Stretch | 1100 - 1300 |
| C-O | Stretch | 1000 - 1300 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| O-H (Enol) | Stretch (broad) | 2500 - 3300 |
The presence of two distinct carbonyl bands would be strong evidence for the dicarbonyl structure. A broad O-H stretch and a shift in the carbonyl region would indicate a significant population of the enol tautomer.
Molecular Weight and Elemental Composition Verification
Mass spectrometry and elemental analysis are crucial for confirming the molecular weight and elemental formula of the synthesized compound.
Mass Spectrometry (MS): Determining the Molecular Mass
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound. For fluorinated compounds, soft ionization techniques are often preferred to minimize fragmentation and ensure the observation of the molecular ion.
Causality in Experimental Choices: Electrospray Ionization (ESI) is a common and effective soft ionization technique for polar organic molecules. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition through accurate mass measurement.
Protocol 3.1.1: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: 70 V (can be varied to induce fragmentation if desired).
-
Gas Temperature: 300-350 °C.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument software to calculate the elemental composition based on the accurate mass and compare it with the theoretical value for C₁₁H₉FO₄.
Expected Mass Spectrometric Data:
| Ion | Theoretical m/z |
| [C₁₁H₉FO₄ + H]⁺ | 225.0563 |
| [C₁₁H₉FO₄ + Na]⁺ | 247.0382 |
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of elements (C, H, N, S, and halogens) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized molecule. The analysis of organofluorine compounds can be challenging but is achievable with modern instrumentation.
Causality in Experimental Choices: Combustion analysis is the standard method for determining C, H, and N content. Fluorine content is often determined by ion chromatography after combustion.
Protocol 3.2.1: Combustion Analysis
-
Sample Preparation: Accurately weigh a small amount of the pure, dry sample (typically 1-3 mg) into a tin or silver capsule.
-
Instrument Setup:
-
Elemental Analyzer: An automated CHN analyzer.
-
Combustion Temperature: ~900-1000 °C.
-
Detection: Thermal conductivity detector.
-
-
Data Acquisition: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified.
-
Fluorine Analysis (by Ion Chromatography):
-
The sample is combusted in a specialized apparatus, and the resulting fluoride is trapped in an absorption solution.
-
The absorption solution is then analyzed by ion chromatography to determine the fluoride concentration.
-
-
Data Analysis: Compare the experimentally determined elemental percentages with the theoretical values for C₁₁H₉FO₄.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 58.93% |
| Hydrogen (H) | 4.05% |
| Fluorine (F) | 8.47% |
| Oxygen (O) | 28.55% |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A well-developed HPLC method can separate the main component from impurities, starting materials, and by-products. For keto esters, reversed-phase HPLC is a common and effective approach.
Causality in Experimental Choices: A C18 column is a good starting point for the separation of moderately polar organic compounds. A gradient elution is often necessary to achieve a good separation of components with a range of polarities in a reasonable time. UV detection is suitable due to the presence of the aromatic chromophore.
Protocol 4.1.1: Reversed-Phase HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main component as the percentage of the main peak area relative to the total peak area.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical characterization process for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. As a key building block in pharmaceutical and agrochemical research, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust, validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis.
Q1: What is the most common and reliable method for synthesizing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate?
The most prevalent and effective method is a crossed Claisen condensation .[2] This reaction involves the condensation of an enolizable ketone, 4'-fluoroacetophenone, with a non-enolizable ester, typically dimethyl oxalate. The reaction is driven by a strong base, such as sodium methoxide, which facilitates the formation of the nucleophilic enolate from the ketone.
Q2: Why is the choice of base so critical for the success of this reaction?
The base is arguably the most critical factor. Its role is twofold: to generate the ketone enolate and to drive the reaction equilibrium forward.
-
Incorrect Base Type: Using hydroxide bases (like NaOH or KOH) is strongly discouraged. They will readily hydrolyze (saponify) the ester groups in both the dimethyl oxalate reactant and the final product, leading to carboxylate salts and drastically reducing the yield.[3][4][5]
-
Base-Ester Compatibility: An alkoxide base is required. Specifically, the alkoxide should match the alcohol portion of the ester to prevent transesterification.[3][5] Since dimethyl oxalate is used, sodium methoxide (NaOMe) is the ideal base. Using sodium ethoxide, for instance, could lead to a mixture of methyl and ethyl esters in the final product.
Q3: How much base should be used? Is a catalytic amount sufficient?
No, a catalytic amount is insufficient. You must use at least one full stoichiometric equivalent of base . The product, a β-keto ester, contains a highly acidic methylene group (pKa ≈ 11) flanked by two carbonyls.[2] The alkoxide base (conjugate acid pKa ≈ 16-17) will irreversibly deprotonate this product to form a resonance-stabilized enolate salt. This final acid-base reaction is the thermodynamic driving force of the entire Claisen condensation, pulling the equilibrium towards the product side.[2] Using less than one equivalent will result in a poor yield.
Q4: My reaction mixture becomes a thick precipitate. Is this normal?
Yes, this is often a positive indicator. The product of the reaction, the sodium enolate salt of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, is often insoluble in common non-polar or moderately polar organic solvents like THF, diethyl ether, or toluene. Its precipitation from the reaction mixture is a visual sign that the reaction is proceeding as expected. This insolubility further helps to drive the reaction to completion according to Le Châtelier's principle.
Part 2: Troubleshooting Guide: Low Yield & Impurities
This guide provides a structured approach to diagnosing and solving specific experimental issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | 1. Inactive Base: Sodium methoxide is hygroscopic and can be deactivated by moisture or prolonged exposure to air. 2. Wet Reagents/Solvent: Water will quench the base and the enolate intermediate, halting the reaction. 3. Low Reaction Temperature: Enolate formation can be slow at very low temperatures, preventing the initial nucleophilic attack. | Solution: 1. Use freshly opened, high-purity sodium methoxide or prepare it fresh. 2. Thoroughly dry all glassware in an oven. Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure starting materials are dry. 3. While the initial addition may be done at a lower temperature (e.g., 0 °C) to control exothermicity, allowing the reaction to warm to room temperature or gently heating (e.g., to 40-50 °C) is often necessary for completion.[6] |
| Significant Unreacted Starting Material | 1. Insufficient Base: Less than one stoichiometric equivalent was used, or the base used was partially degraded. 2. Short Reaction Time: The reaction may not have reached completion. Condensation reactions can sometimes require several hours.[7] | Solution: 1. Carefully weigh the base and ensure a slight excess (e.g., 1.1 equivalents) is used to account for any minor impurities or moisture. 2. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue the reaction until the limiting reagent (typically 4'-fluoroacetophenone) is consumed. |
| Product is an Oil or Difficult to Purify | 1. Incomplete Acidic Workup: The product remains partially in its enolate salt form, which is highly soluble in water and can be oily. 2. Formation of Emulsions: During aqueous extraction, emulsions can trap the product between layers. | Solution: 1. During the workup, add acid (e.g., 1M HCl) slowly while stirring until the aqueous layer is distinctly acidic (pH 2-3, check with pH paper). This ensures complete protonation of the enolate to the neutral β-keto ester.[4] 2. To break emulsions during extraction, add a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous phase.[8] |
| Presence of 4-Fluorobenzoic Acid Impurity | Hydrolysis (Saponification): This occurs if the reaction was contaminated with water or if a hydroxide base was used. The ester groups are cleaved, forming the corresponding carboxylic acid after acidic workup. | Solution: 1. Strictly adhere to using an alkoxide base (NaOMe) and anhydrous conditions.[3][5] 2. If the impurity is present, it can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer, while the more weakly acidic β-keto ester product will remain in the organic layer. |
Part 3: Reaction Schematics and Workflows
Visualizing the chemical process and troubleshooting logic is key to mastering the synthesis.
Reaction Mechanism
The synthesis proceeds via a base-mediated crossed Claisen condensation.
Caption: The reaction mechanism for the synthesis of the target compound.
Troubleshooting Workflow
A logical workflow for diagnosing and resolving low yield issues.
Caption: A logical workflow for diagnosing and resolving low yield issues.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[9][10]
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4'-Fluoroacetophenone | 138.14 | 5.00 g | 36.2 mmol | 1.0 |
| Dimethyl Oxalate | 118.09 | 4.71 g | 39.8 mmol | 1.1 |
| Sodium Methoxide | 54.02 | 2.15 g | 39.8 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Ethyl Acetate (for extraction) | - | 150 mL | - | - |
| Saturated NaCl solution (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the reaction flask, suspend sodium methoxide (2.15 g) in anhydrous THF (50 mL) under nitrogen. In the dropping funnel, prepare a solution of 4'-fluoroacetophenone (5.00 g) and dimethyl oxalate (4.71 g) in anhydrous THF (50 mL).
-
Reaction: Cool the sodium methoxide suspension to 0 °C using an ice bath. Slowly add the solution from the dropping funnel to the stirred suspension over 30 minutes. A thick, yellowish precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the 4'-fluoroacetophenone spot has disappeared.
-
Workup - Quenching and Acidification: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding 1M HCl (~50 mL) until the solid dissolves and the aqueous layer is acidic (test with pH paper, target pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine all organic layers and wash them sequentially with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be further purified.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a crystalline solid.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
BU CyberSec Lab. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. [Link]
-
CP Lab Safety. METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
ResearchGate. (2021). Mastering β-keto esters. [Link]
- Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)...]. [Link]
-
Reddit. (2023). Condensation reaction help needed. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Pearson. Claisen Condensation Practice Problems. [Link]
-
PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 9. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
"Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate" reaction byproducts and impurities
Technical Support Center: Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable β,δ-diketoester intermediate. As this compound is typically synthesized via a base-mediated condensation reaction, careful control of reaction conditions is paramount to achieving high yield and purity. This document provides in-depth, experience-based solutions to frequently encountered issues regarding byproduct formation and impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate?
The most common and efficient method is a crossed Claisen condensation (or a Claisen-like condensation) between a ketone and an ester.[1][2] Specifically, the enolate of 4'-fluoroacetophenone acts as the nucleophile, attacking an electrophilic diester, typically dimethyl oxalate. Dimethyl oxalate is an ideal electrophile for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product mixture.[1][3][4]
Q2: What are the most common impurities I should expect to see in my crude product?
The impurity profile is typically dominated by four categories:
-
Unreacted Starting Materials: Residual 4'-fluoroacetophenone and dimethyl oxalate.[5]
-
Self-Condensation Byproduct: An aldol-type self-condensation product of 4'-fluoroacetophenone.
-
Hydrolysis Product: 4-(4-fluorophenyl)-2,4-dioxobutanoic acid, formed if the methyl ester is cleaved by water during the reaction or workup.[6][7]
-
Decarboxylation Product: 1-(4-fluorophenyl)propane-1,3-dione, which arises from the hydrolysis product upon heating.[8][9][10]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yield is often traced back to three main areas:
-
Incomplete Deprotonation: The base used (e.g., sodium methoxide) may be old or partially decomposed, leading to insufficient enolate formation.
-
Reversible Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive it to completion, a full stoichiometric equivalent of base is required to deprotonate the final β-dicarbonyl product, which is a thermodynamically favorable step.[3][11]
-
Competing Side Reactions: If conditions are not optimized, the self-condensation of 4'-fluoroacetophenone can become a major competing pathway, consuming your starting material.
Q4: The isolated product has a yellow or brownish tint, not the expected off-white color. Why?
Minor coloration can often be attributed to trace impurities or degradation products formed by extended reaction times or exposure to air and heat. These are often highly conjugated molecules that absorb visible light. Purification by column chromatography or recrystallization will typically resolve this issue.
Section 2: Troubleshooting Guide: Byproducts and Impurities
This section addresses specific problems identified through analytical methods like TLC, LC-MS, or NMR.
Problem 1: Presence of Unreacted Starting Materials in the Final Product
-
Symptoms: NMR or LC-MS analysis shows significant signals corresponding to 4'-fluoroacetophenone and/or dimethyl oxalate. TLC analysis shows spots matching the starting material standards.
-
Causality: This issue points to an incomplete reaction. The primary cause is often an insufficient amount of active base to drive the reaction equilibrium forward. The Claisen condensation requires a full equivalent of base because the final step, the deprotonation of the β-dicarbonyl product, is what makes the overall process thermodynamically favorable.[3][11]
-
Solutions & Protocols:
-
Verify Base Stoichiometry and Activity: Use a fresh, unopened container of sodium methoxide or titrate your base solution before use. Ensure at least 1.0 equivalent relative to the limiting reagent is used.
-
Optimize Reaction Conditions: Gradually increase the reaction time. If the reaction is run at low temperatures, consider a modest increase in temperature (e.g., from 25°C to 40°C) to improve the reaction rate.
-
Purification: Unreacted starting materials can typically be removed via flash column chromatography or recrystallization.
-
| Compound | Typical Rf (3:1 Hexane:EtOAc) | Notes |
| Dimethyl Oxalate | ~0.6 | Can be volatile. |
| 4'-fluoroacetophenone | ~0.5 | Starting material. |
| Product | ~0.3 | Target compound. |
| Byproducts | <0.2 or baseline | Hydrolyzed acid, aldol products. |
Problem 2: A Major Byproduct with a Molecular Weight of Approximately Double the Starting Ketone is Observed
-
Symptoms: LC-MS shows a mass corresponding to the dimer of 4'-fluoroacetophenone minus water (M.W. ≈ 258.28 g/mol ). The ¹H NMR may show complex new aromatic and aliphatic signals.
-
Causality: This is the classic signature of an aldol self-condensation reaction. The enolate of 4'-fluoroacetophenone, instead of reacting with dimethyl oxalate, attacks the carbonyl of another 4'-fluoroacetophenone molecule. The resulting β-hydroxy ketone can then dehydrate to form a conjugated enone, a common side reaction.
-
Solutions & Protocols:
-
Control Reagent Addition: The key is to keep the instantaneous concentration of the ketone enolate low relative to the concentration of the electrophile (dimethyl oxalate). A proven technique is the slow, dropwise addition of 4'-fluoroacetophenone to a pre-mixed solution of the base and dimethyl oxalate.
-
Stoichiometric Control: Use a slight excess (1.1 to 1.2 equivalents) of dimethyl oxalate to increase the probability of the desired crossed-Claisen reaction.[11]
-
Problem 3: Product Contamination with an Acidic Impurity
-
Symptoms: The product shows poor solubility in non-polar solvents. Mass spectrometry reveals a peak corresponding to the loss of a methyl group and the addition of a hydrogen (M-14). An acid/base extraction transfers the impurity to the aqueous basic layer.
-
Causality: This impurity is 4-(4-fluorophenyl)-2,4-dioxobutanoic acid, the result of ester hydrolysis.[6] This can occur if there is moisture in the reaction vessel or solvents, or more commonly, during an aqueous acidic or basic workup.[7][12]
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Gentle Workup Protocol: Quench the reaction by pouring it into a cold, buffered, or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).[13] Avoid using strong mineral acids like HCl or H₂SO₄ for the primary neutralization step, as these can catalyze rapid hydrolysis.[7]
-
Purification via Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move to the aqueous layer.
-
Separate the organic layer, dry with Na₂SO₄ or MgSO₄, and concentrate.
-
-
Problem 4: Detection of an Impurity with a Mass Loss of 44 Da (CO₂) from the Hydrolyzed Product
-
Symptoms: Mass spectrometry shows an impurity with a mass corresponding to 1-(4-fluorophenyl)propane-1,3-dione. This often appears alongside the hydrolyzed acid impurity.
-
Causality: This is a direct consequence of the hydrolysis discussed in Problem 3. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) when heated.[8][10] This is especially prevalent if the workup or purification involves heat while the sample is even mildly acidic.
-
Solutions & Protocols:
-
Prevent Hydrolysis: The best solution is to prevent the formation of the β-keto acid precursor by following the protocols outlined in Problem 3.
-
Avoid Heat: During workup and solvent removal (rotary evaporation), use low temperatures. Do not heat the crude product unnecessarily before purification. If distillation is used for purification, it must be performed under a high vacuum to keep the temperature low.
-
Section 3: Key Experimental and Visualization Workflows
Protocol: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading is preferred).
-
Column Packing: Pack a glass column with silica gel using a Hexane/Ethyl Acetate mixture (e.g., 95:5) as the mobile phase.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the product.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations discussed.
Caption: Primary synthesis route via Claisen-like condensation.
Caption: Formation pathways for major byproducts.
Caption: A logical workflow for troubleshooting impurities.
References
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Gao, F., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]
- Google Patents. (n.d.).US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
University of Illinois Urbana-Champaign. (2006). CHEM 330 Topics Discussed on Sept. 21. [Link]
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]
-
University of Calgary. (n.d.). The Claisen Condensation. [Link]
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- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important β-keto ester intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common problems and optimize your synthetic strategy. Let's move beyond simple procedural steps and delve into the causality behind successful synthesis.
Troubleshooting Guide & FAQs
Question 1: My overall yield of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is consistently low. What are the most likely causes?
Answer from the Scientist:
Low yield in this synthesis, which is typically a Claisen condensation, is a frequent issue that can almost always be traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or product loss during workup and purification.
The core reaction involves the condensation of an enolate (derived from 4'-fluoroacetophenone) with an appropriate methyl ester (commonly dimethyl oxalate). The equilibrium of the Claisen condensation can be unfavorable.[1] Therefore, driving the reaction to completion is critical. This is typically achieved by using at least a full equivalent of a strong base to deprotonate the resulting β-dicarbonyl product, which is significantly more acidic than the starting materials.[2] This final deprotonation step is often irreversible and pulls the entire equilibrium towards the product side.
Common Causes for Low Yield:
-
Insufficient or Inappropriate Base: Using a catalytic amount of base is insufficient. You must use a stoichiometric amount. Furthermore, the base must be strong enough to generate the initial enolate and deprotonate the final product.
-
Presence of Water: The strong bases used (e.g., sodium methoxide, sodium hydride) react violently with water. Any moisture in your reactants or solvent will consume the base, effectively reducing its stoichiometry and inhibiting the reaction. It also promotes hydrolysis of the ester.
-
Suboptimal Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, excessive temperatures can promote side reactions, such as self-condensation or decomposition.
-
Product Degradation: The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation, especially during acidic workup.[3][4] This is a major pathway for yield loss (see Question 3).
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the source of low yield.
Caption: A workflow for troubleshooting low product yield.
Question 2: How do I choose the optimal base and solvent for this synthesis?
Answer from the Scientist:
The choice of base and solvent is arguably the most critical decision in setting up a successful Claisen condensation. The primary goal is to select a system that efficiently generates the necessary enolate without inducing unwanted side reactions.
Base Selection:
The base must be strong enough to deprotonate the α-carbon of 4'-fluoroacetophenone (pKa ≈ 19-20 in DMSO). However, it should not introduce nucleophiles that can react with your methyl ester starting materials.
-
Sodium Hydride (NaH): This is an excellent choice. NaH is a non-nucleophilic, powerful base. It deprotonates the ketone to form the enolate, and the only byproduct is hydrogen gas, which simply evolves from the reaction. It does not risk saponification or transesterification.
-
Sodium Methoxide (NaOMe): This is a very common and effective base for this reaction. As an alkoxide, it is crucial to match the alkoxy group to the ester in the reaction (methyl ester -> methoxide base). Using sodium ethoxide with a methyl ester, for example, would lead to transesterification, resulting in a mixture of methyl and ethyl ester products.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Avoid these bases. They will readily saponify your methyl ester starting material (dimethyl oxalate) and your final product, leading to carboxylate salts and drastically reducing the yield.[5]
| Base | Type | pKa of Conj. Acid | Pros | Cons |
| Sodium Hydride (NaH) | Non-Nucleophilic | ~36 (H₂) | No saponification; irreversible deprotonation. | Highly reactive with moisture/protic solvents; requires careful handling. |
| Sodium Methoxide (NaOMe) | Nucleophilic | ~15.5 (MeOH) | Cost-effective; soluble in organic solvents. | Must match ester; can lead to reversible reactions if product is not deprotonated. |
| Sodium Hydroxide (NaOH) | Nucleophilic | ~15.7 (H₂O) | Inexpensive. | Causes rapid saponification of the ester. Do not use. |
Solvent Selection:
The solvent must be aprotic and anhydrous.
-
Tetrahydrofuran (THF) / Diethyl Ether: Excellent choices, especially when using NaH. They are aprotic and have good solvating properties for the intermediate enolates.
-
Toluene: A good, non-polar aprotic solvent that can be heated if necessary to improve kinetics.
-
Methanol (MeOH): Can be used, but only with sodium methoxide as the base. Using it with NaH would be extremely dangerous, as the hydride would deprotonate the alcohol in a highly exothermic reaction.
Question 3: My NMR analysis shows a significant amount of 1-(4-fluorophenyl)ethan-1-one as a contaminant. How is this forming and how can I prevent it?
Answer from the Scientist:
This is a classic and very common problem related to the instability of the β-keto ester product. The contaminant you are seeing, 1-(4-fluorophenyl)ethan-1-one, is the result of the hydrolysis and subsequent decarboxylation of your target molecule.
Mechanism of Formation:
The process occurs in two steps:
-
Hydrolysis: The methyl ester of your product is hydrolyzed to a β-keto acid. This is often catalyzed by acid or base during the aqueous workup.
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) when heated.[6][7] The reaction proceeds through a cyclic, six-membered transition state, which is a type of pericyclic reaction.[3][4] The initial product is an enol, which quickly tautomerizes to the more stable ketone, in this case, 4'-fluoroacetophenone (your starting material) or related ketones if other side reactions occur.
Caption: The two-step mechanism for the formation of the decarboxylation byproduct.
Prevention Strategies:
-
Gentle Workup: Avoid using strong acids (like concentrated HCl) for quenching the reaction. A milder approach is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This provides a slightly acidic medium (pH ~4.5-6.0) sufficient to protonate the enolate product without aggressively catalyzing hydrolysis.
-
Control Temperature: Perform the entire workup and extraction at room temperature or below. Do not heat the aqueous layers to dissolve solids or the organic layers during solvent removal if acidic residue might be present.
-
Thorough Washing: After the initial quench, wash the organic layer with water and then brine to remove any residual acid before drying and concentrating.
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize side reactions by incorporating the principles discussed above.
Reactants and Reagents:
| Compound | Molar Mass ( g/mol ) | Equivalents |
| 4'-Fluoroacetophenone | 138.14 | 1.0 |
| Dimethyl Oxalate | 118.09 | 1.1 |
| Sodium Methoxide | 54.02 | 1.2 |
| Anhydrous Methanol | - | - |
| Saturated NH₄Cl (aq) | - | - |
| Ethyl Acetate | - | - |
| Anhydrous MgSO₄ | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide (1.2 eq.) to the methanol. Stir until fully dissolved.
-
Reactant Addition: To the stirred solution, add a mixture of 4'-fluoroacetophenone (1.0 eq.) and dimethyl oxalate (1.1 eq.) dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone. The reaction mixture will likely become a thick slurry as the sodium salt of the product precipitates.
-
Workup - Quench: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
References
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Online] Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Online] Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Online] Available at: [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. [Online] Available at: [Link]
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. [Online] Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Online] Available at: [Link]
Sources
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- 6. youtube.com [youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
How to avoid side reactions in "Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate" synthesis
Welcome to our dedicated technical support guide for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial β-keto ester intermediate. As your application support partner, we understand that navigating the complexities of organic synthesis requires not just a protocol, but a deep understanding of the reaction's nuances. This guide addresses common challenges, provides troubleshooting solutions, and explains the causality behind our recommended procedures to help you minimize side reactions and maximize your yield and purity.
The target molecule is typically synthesized via a crossed Claisen condensation between methyl 4-fluorobenzoate and methyl acetate. While effective, this reaction is susceptible to several competing pathways that can significantly impact the outcome. This guide is structured in a practical question-and-answer format to directly address the issues you may encounter at the bench.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and my crude NMR shows a significant amount of methyl acetoacetate. What is causing this self-condensation, and how can I prevent it?
A1: Root Cause Analysis
This is a classic issue in crossed Claisen condensations where one of the ester partners possesses α-hydrogens (in this case, methyl acetate) and the other does not (methyl 4-fluorobenzoate). The formation of methyl acetoacetate is due to the self-condensation of methyl acetate .
The mechanism involves the base deprotonating the α-carbon of a methyl acetate molecule to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of either your desired electrophile (methyl 4-fluorobenzoate) or another molecule of methyl acetate.[1][2] If it attacks another methyl acetate, the self-condensation product is formed, consuming your starting material and reducing the yield of the target molecule.
Strategic Solutions:
-
Controlled Order of Addition: The most straightforward method to favor the crossed product is to ensure the enolate of methyl acetate encounters methyl 4-fluorobenzoate preferentially. This is achieved by slowly adding methyl acetate to a mixture of the non-enolizable ester (methyl 4-fluorobenzoate) and the base in the reaction solvent. This strategy keeps the instantaneous concentration of the enolate low and maximizes its proximity to the desired electrophile.
-
Use of a Non-Nucleophilic, Hindered Base (Quantitative Enolate Formation): A more robust method involves the use of a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[3][4] LDA can quantitatively and rapidly convert methyl acetate into its lithium enolate at low temperatures (e.g., -78 °C) before the introduction of methyl 4-fluorobenzoate.[4] Because all the methyl acetate is converted to the enolate, there is no neutral methyl acetate left to undergo self-condensation.
Q2: My post-workup analysis (LC-MS/NMR) indicates the presence of 4-fluorobenzoic acid and acetic acid. Why are my esters hydrolyzing?
A2: Root Cause Analysis
The presence of carboxylic acids is a clear indicator of saponification (ester hydrolysis) . This occurs when esters are exposed to water under basic or acidic conditions.[5][6] There are two primary culprits:
-
Inappropriate Base Selection: Using hydroxide bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is incompatible with Claisen condensations.[7] The hydroxide ion will readily attack the electrophilic carbonyl carbon of the esters, leading to hydrolysis rather than promoting the desired condensation.[5]
-
Adventitious Water: Failure to maintain strictly anhydrous (dry) conditions will lead to hydrolysis. Water can be introduced through wet solvents, reagents, or glassware. The alkoxide base itself can react with water to generate hydroxide ions, which then trigger saponification.
Strategic Solutions:
-
Correct Base Selection: Always use an alkoxide base, such as sodium methoxide (NaOCH₃) or sodium hydride (NaH), which is a stronger base but a poorer nucleophile than hydroxide.[8]
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Ensure all reagents are anhydrous.
-
Q3: I am observing a mixture of methyl and ethyl esters in my product mass spectrum. What is the source of this transesterification?
A3: Root Cause Analysis
Transesterification occurs when the alkoxide base used does not match the alkoxy group of your reacting esters. For example, if you use sodium ethoxide (NaOC₂H₅) with methyl acetate and methyl 4-fluorobenzoate, the ethoxide can act as a nucleophile, attacking the carbonyl of the methyl esters. This results in an equilibrium mixture of methyl and ethyl esters for both the starting materials and the final product, leading to a complex and difficult-to-separate mixture.[5][7]
Strategic Solution:
-
Match the Base to the Ester: This side reaction is easily avoided by ensuring the alkyl group of your alkoxide base is identical to the alkyl group of your esters.[7][9] For the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate from methyl esters, the correct base is sodium methoxide (NaOCH₃) . If you generate the methoxide in situ from sodium metal, you must use anhydrous methanol as the solvent. If using sodium hydride (NaH), a small amount of methanol is often used to initiate the reaction, which generates sodium methoxide.
Q4: My product appears to decompose upon purification, and I've isolated 1-(4-fluorophenyl)ethan-1-one (4-fluoroacetophenone). What is this degradation pathway?
A4: Root Cause Analysis
The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation , especially when heated under acidic or basic conditions.[10][11] The process occurs in two steps:
-
Hydrolysis: The methyl ester of your product is hydrolyzed to the corresponding β-keto acid.
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) upon gentle heating to yield a ketone.[12][13] The reaction proceeds through a cyclic six-membered transition state.
Strategic Solutions:
-
Mild Acidic Workup: Quench the reaction by pouring it into a mixture of ice and a weak or dilute acid (e.g., cold 1M HCl or ammonium chloride solution). Avoid using strong acids or high temperatures during the workup. The final protonation of the product enolate should be done quickly and at low temperatures.[5]
-
Avoid High Temperatures During Purification:
-
Distillation: Avoid high-temperature distillation. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
Chromatography: Use silica gel chromatography at room temperature. Be aware that silica gel is slightly acidic and can sometimes promote decomposition if the compound is left on the column for an extended period. Neutralizing the silica gel with a base like triethylamine in the eluent can mitigate this, but may complicate solvent removal.
-
Crystallization: This is often the preferred method for purification if the product is a solid.
-
Comparative Analysis of Recommended Bases
| Base | Type | pKa (Conj. Acid) | Stoichiometry | Key Advantages | Potential Issues & Mitigation |
| Sodium Methoxide (NaOCH₃) | Alkoxide | ~16 (Methanol) | >1 Equivalent | Inexpensive, commercially available. Directly matches the ester, preventing transesterification. | Moderately strong; equilibrium with enolate may not be fully quantitative. Ensure >1 equivalent is used to drive the reaction by deprotonating the product.[1] |
| Sodium Hydride (NaH) | Hydride | ~36 (H₂) | >1 Equivalent | Very strong, irreversible deprotonation. Byproduct (H₂) is a gas and leaves the reaction. | Highly flammable solid, reacts violently with water. Requires careful handling under an inert atmosphere. Often used with a catalytic amount of alcohol to form the alkoxide in situ. |
| Lithium Diisopropylamide (LDA) | Amide | ~36 (Diisopropylamine) | 1 Equivalent | Extremely strong, non-nucleophilic, and sterically hindered. Allows for clean, quantitative enolate formation at low temperatures, preventing self-condensation.[3] | Must be freshly prepared or titrated before use. Requires cryogenic temperatures (-78 °C). More expensive and requires more advanced handling techniques.[4] |
Visualized Reaction Pathways and Workflows
Primary and Competing Reaction Pathways
The following diagram illustrates the desired crossed Claisen condensation pathway versus the major side reactions. Understanding these competing routes is critical for troubleshooting.
Caption: Desired vs. side reaction pathways.
Recommended Experimental Workflow (LDA Method)
This workflow diagram outlines the key steps for the synthesis using the LDA method, which offers superior control over side reactions.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Protocol 1: Classic Method using Sodium Hydride (NaH)
Objective: To synthesize the target compound by controlling the order of addition.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF or Toluene via cannula.
-
Initiation: Add methyl 4-fluorobenzoate (1.0 eq.) to the flask. In a separate flask, prepare a solution of methyl acetate (1.2 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the methyl acetate solution to the stirred suspension of NaH and methyl 4-fluorobenzoate over 1 hour at room temperature. The reaction may exotherm; maintain the temperature with a water bath if necessary.
-
Completion: After the addition is complete, heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding cold 1M HCl until the pH is ~5-6.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: LDA-Mediated Quantitative Enolate Method
Objective: To minimize self-condensation by pre-forming the enolate of methyl acetate.
-
LDA Preparation: In a flame-dried, three-neck flask under N₂, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.1 eq.). Slowly add n-butyllithium (1.05 eq., solution in hexanes) and stir for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add methyl acetate (1.0 eq.) to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Condensation: In a separate flask, dissolve methyl 4-fluorobenzoate (1.2 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup & Purification: Cool the mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with extraction and purification as described in Protocol 1.
By understanding the underlying mechanisms of the potential side reactions and implementing the strategic controls outlined in this guide, you can significantly improve the outcome of your Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate synthesis.
References
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][5][10]triazo. [Link]
-
Chad's Prep. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]
-
Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. [Link]
-
Homework.Study.com. (n.d.). Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
ResearchGate. (2025). Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. [Link]
- Google Patents. (n.d.).
-
Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. (2025). [Link]
- Google Patents. (n.d.). CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (2023). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones. [Link]
-
Scientific.Net. (n.d.). Formation of Methyl Acrylate from Methyl Acetate and Formaldehyde Condensation over Solid Base Catalysts. [Link]
-
ResearchGate. (2025). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. [Link]
-
Bradford Scholars - University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]arboxylate)
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Technical Support Center: Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth protocols, troubleshoot common experimental issues, and answer frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in mechanistic principles to empower you to not only follow procedures but also to understand and adapt them.
Synthesis Overview: The Claisen Condensation Pathway
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a valuable β-keto ester, often utilized as a key building block in the synthesis of pharmaceuticals and other biologically active molecules. The most reliable and scalable method for its preparation is a crossed Claisen condensation. This reaction involves the acylation of a ketone enolate with an oxalate ester.
Specifically, the enolate of 4'-fluoroacetophenone, generated by a strong base, acts as the nucleophile. It attacks dimethyl oxalate, which serves as the electrophilic acylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target β-dicarbonyl compound. The entire process is driven to completion by the final deprotonation of the product, which forms a stable enolate. An acidic workup is then required to yield the neutral product.[1][2]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield, or I only recovered my starting material (4'-fluoroacetophenone). What went wrong?
-
Potential Causes & Solutions:
-
Presence of Moisture: The base used, sodium methoxide (NaOMe), is extremely sensitive to moisture. Any water in the solvent or on the glassware will consume the base, preventing the formation of the necessary ketone enolate.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Solvents must be anhydrous. Use freshly opened solvents from a reputable supplier or dry them using standard procedures (e.g., distillation over sodium/benzophenone for THF or ether).
-
-
Inactive or Insufficient Base: Sodium methoxide can degrade upon improper storage. Furthermore, using less than a full equivalent of base will result in an incomplete reaction. The reaction equilibrium is driven forward by the deprotonation of the final β-keto ester product, which has a pKa of around 11, making it significantly more acidic than the starting ketone or alcohol byproducts.[1]
-
Solution: Use a fresh, unopened container of sodium methoxide. It is crucial to use at least 1.1 equivalents of the base to ensure complete enolate formation and to drive the reaction to completion.
-
-
Incorrect Reaction Temperature: While enolate formation is typically rapid, the nucleophilic attack may require a specific temperature range to proceed efficiently without promoting side reactions.
-
Solution: Initiate the deprotonation of 4'-fluoroacetophenone at a low temperature (0 °C) to control the exothermic reaction. After the addition of dimethyl oxalate, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Issue 2: Presence of a Major White, Insoluble Precipitate During Workup
-
Question: After quenching the reaction, a large amount of a white solid precipitated, making extraction difficult. What is this solid and how can I handle it?
-
Potential Causes & Solutions:
-
Formation of the Sodium Enolate Salt: The direct product of the Claisen condensation under basic conditions is the sodium salt of your target molecule. This salt is often a solid and may have limited solubility in a biphasic mixture of organic solvent and water.
-
Solution: This is an expected outcome. The key is the acidic workup. Slowly add aqueous acid (e.g., 1M HCl) to the quenched reaction mixture with vigorous stirring until the aqueous layer is acidic (pH ~2-3). This protonates the enolate, converting it into the neutral organic-soluble β-keto ester.[3] The precipitate should dissolve, allowing for a clean phase separation.
-
-
Issue 3: Product is an Oil or Fails to Crystallize
-
Question: The literature suggests the product is a solid, but I obtained a persistent oil after removing the solvent. How can I induce crystallization?
-
Potential Causes & Solutions:
-
Residual Solvent: Trace amounts of the reaction or extraction solvent (like THF or diethyl ether) can prevent crystallization.
-
Solution: Ensure the crude product is dried thoroughly under high vacuum. Gentle heating (e.g., 30-40 °C) can help remove stubborn solvent residues.
-
-
Impurities: The presence of unreacted starting materials or side-products can act as crystallization inhibitors.
-
Solution: If high-vacuum drying is ineffective, purification is necessary. Column chromatography on silica gel is a reliable method. Alternatively, attempt recrystallization from a solvent system identified through small-scale solubility tests. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until turbidity persists, then allow it to stand.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is sodium methoxide the preferred base for this reaction?
-
A1: There are two primary reasons. First, a strong base is required to deprotonate the α-carbon of the 4'-fluoroacetophenone. Second, using an alkoxide that matches the ester group of the acylating agent (in this case, meth oxide for dimeth yl oxalate) prevents transesterification, a potential side reaction where the base swaps with the ester's alkoxy group.[2]
-
-
Q2: Can I use other bases, like sodium hydride (NaH) or LDA?
-
A2: Yes, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) is an excellent choice as it produces hydrogen gas as the only byproduct, which simply evolves from the reaction. Lithium diisopropylamide (LDA) is also effective but is typically used for kinetically controlled enolate formation at very low temperatures and may be overkill for this transformation. For scale-up, NaH or NaOMe are generally more cost-effective and practical.
-
-
Q3: What is the best way to monitor the reaction's progress?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30% ethyl acetate in hexanes. Spot the 4'-fluoroacetophenone starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The reaction is complete when the starting material spot has been completely consumed and a new, typically lower Rf spot corresponding to the product appears.
-
-
Q4: My final product shows two distinct sets of peaks in the 1H NMR, suggesting a mixture. What could this be?
-
A4: β-keto esters like your product exist as a mixture of keto and enol tautomers in solution.[4] This is an inherent chemical property and not an impurity. The acidic proton on the carbon between the two carbonyls is mobile, leading to this equilibrium. The ratio of keto to enol forms can vary depending on the NMR solvent used.
-
Experimental Protocol: Lab Scale Synthesis (10g)
This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Reagent & Equipment Preparation
-
Diagram of Experimental Workflow:
Caption: General workflow for the Claisen condensation synthesis.
Reagents Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4'-Fluoroacetophenone | 138.14 | 10.0 g | 72.4 | 1.0 |
| Dimethyl Oxalate | 118.09 | 9.4 g | 79.6 | 1.1 |
| Sodium Methoxide | 54.02 | 4.3 g | 79.6 | 1.1 |
| Anhydrous THF | - | 150 mL | - | - |
| 1M Hydrochloric Acid | - | ~100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine (sat. NaCl) | - | 100 mL | - | - |
Step-by-Step Procedure
-
Setup: To a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4'-fluoroacetophenone (10.0 g, 72.4 mmol) and dimethyl oxalate (9.4 g, 79.6 mmol).
-
Dissolution: Add 150 mL of anhydrous tetrahydrofuran (THF). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium methoxide (4.3 g, 79.6 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture will likely turn into a thick, pale-yellow slurry.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (30% EtOAc/Hexanes) until the 4'-fluoroacetophenone spot is no longer visible.
-
Workup - Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring.
-
Workup - Acidification: Slowly add 1M HCl to the aqueous mixture until the pH is between 2 and 3 (check with pH paper). Stir until all precipitated solids have dissolved.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the resulting solid from a mixture of ethanol and water or isopropanol to yield Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a pale yellow or off-white solid.
Scale-Up Considerations
Scaling this reaction requires careful attention to safety and process control.
-
Heat Management: The initial deprotonation and the subsequent quenching/acidification steps are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor has adequate cooling capacity. For the base addition, consider a slow, controlled feed rather than portion-wise addition to maintain a stable temperature.[5]
-
Reagent Handling: Sodium methoxide is flammable and corrosive.[6][7] Handling large quantities requires specialized equipment and stringent safety protocols, including grounding and bonding to prevent static discharge. Using a solution of sodium methoxide in methanol is often safer for large-scale additions.[8][9]
-
Agitation: As the reaction proceeds, the mixture becomes a thick slurry. The stirrer must have sufficient torque to maintain a homogeneous mixture, ensuring efficient mass and heat transfer. Inadequate stirring can lead to localized hot spots and reduced yields.
-
Workup: Handling large volumes of acidic and organic waste requires appropriate engineering controls and disposal procedures. Consider process modifications to minimize solvent use.
Reaction Mechanism Diagram
Caption: Mechanism of the crossed Claisen condensation.
References
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). Available at: [Link]
- Janda, K. D., & Cordova, A. (2003). Synthesis of B-keto esters. U.S. Patent No. 6,642,035B2. Google Patents.
-
BU CyberSec Lab. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. Available at: [Link]
-
Gurunath, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Available at: [Link]
-
CP Lab Safety. METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
-
Zhang, Y., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4‑Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development. Figshare. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Gelest, Inc. (2015). SODIUM METHOXIDE, 95% Safety Data Sheet. Available at: [Link]
-
Acros Organics. (2021). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET. Available at: [Link]
-
Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. YouTube. Available at: [Link]
-
Alkali Metals Limited. material safety data sheet sodium methoxide (powder). Available at: [Link]
-
Valente, A. X. C. N., & Siquet, C. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. figshare.com [figshare.com]
- 6. gelest.com [gelest.com]
- 7. alkalimetals.com [alkalimetals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.ie [fishersci.ie]
Troubleshooting low yield in "Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate" reactions
Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues leading to low yield, and optimize their synthetic protocols. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure you can achieve reliable and high-yielding results.
Introduction to the Synthesis
The synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is most commonly achieved through a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of two different esters in the presence of a strong base. In this specific case, the reaction occurs between methyl 4-fluorobenzoate (which lacks α-hydrogens and thus cannot self-condense) and methyl acetate (the enolizable ester).
The overall reaction is depicted below:
Caption: General scheme for the crossed Claisen condensation to form Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Understanding the nuances of this reaction is critical for troubleshooting. The following sections provide a detailed, question-and-answer-based guide to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate consistently low?
Low yields in a Claisen condensation can stem from several factors. The most common culprits are:
-
Presence of Moisture: The strong bases used in this reaction (e.g., sodium hydride, sodium methoxide) are highly sensitive to water. Any moisture in the reactants or solvent will consume the base, rendering it ineffective for deprotonating the methyl acetate.
-
Insufficient Base: A stoichiometric amount of base (at least one full equivalent relative to the enolizable ester) is required.[1] This is because the product, a β-keto ester, is more acidic than the starting alcohol and will be deprotonated by the alkoxide base generated during the reaction.[2] This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]
-
Inappropriate Base Selection: The base must be strong enough to deprotonate methyl acetate but should not be nucleophilic to avoid side reactions with the ester carbonyl groups.[1]
-
Suboptimal Reaction Temperature: The temperature can influence the rate of reaction and the stability of the enolate and the product.
Q2: What is the ideal base for this reaction, and why?
The choice of base is critical. Here's a comparison of common bases:
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that provides an irreversible deprotonation. The only byproduct is hydrogen gas.[4] | Highly reactive and requires careful handling under an inert atmosphere.[5] |
| Sodium Methoxide (NaOMe) | A strong base that is often used. If using methyl esters, the methoxide generated from the reaction does not lead to transesterification. | Can exist in equilibrium, potentially leading to lower enolate concentrations compared to NaH. |
| Lithium Diisopropylamide (LDA) | A very strong, non-nucleophilic base that can fully and rapidly deprotonate the ester.[3] | Typically requires low temperatures (-78 °C) to prevent side reactions and needs to be freshly prepared or titrated. |
For the synthesis of fluorinated β-keto esters, sodium hydride is often a preferred choice due to its ability to drive the reaction to completion.[6]
Q3: I am observing a significant amount of unreacted methyl 4-fluorobenzoate. What could be the cause?
This issue typically points to a problem with the formation or reactivity of the methyl acetate enolate. Consider the following:
-
Inefficient Deprotonation: As mentioned in Q1, ensure your reaction is strictly anhydrous and that you are using a sufficient quantity of a strong base.
-
Order of Addition: It is often beneficial to add the methyl acetate slowly to a mixture of the base and the non-enolizable ester (methyl 4-fluorobenzoate).[5] This ensures that the enolate reacts with the desired ester as it is formed, minimizing self-condensation.
-
Reaction Temperature: If the temperature is too low, the reaction rate may be too slow. Conversely, if it is too high, the enolate may be unstable.
In-Depth Troubleshooting Guides
Guide 1: Issue - Presence of Significant Side Products
If you are observing significant impurities alongside your desired product, it is likely due to one of the following side reactions:
-
Self-Condensation of Methyl Acetate: This occurs when the enolate of methyl acetate reacts with another molecule of methyl acetate, leading to the formation of methyl acetoacetate.
-
Hydrolysis of the Product: If there is any water present during the reaction or workup, the β-keto ester product can be hydrolyzed back to a β-keto acid, which can then potentially decarboxylate upon heating.[7]
Caption: Troubleshooting workflow for low product purity.
Experimental Protocol to Minimize Side Reactions:
-
Preparation: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Addition of Reactants: Add anhydrous toluene, followed by methyl 4-fluorobenzoate (1.0 equivalent). Cool the mixture to 0 °C.
-
Enolate Formation and Reaction: Slowly add methyl acetate (1.2 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl until the pH is ~5-6.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Guide 2: Issue - Difficulty with Product Purification
The purification of β-keto esters can be challenging due to their potential for hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.
-
Tautomerism: Be aware that your product exists as a mixture of keto and enol tautomers, which may appear as multiple spots on a TLC plate or multiple peaks in the NMR spectrum.
-
Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). It is advisable to neutralize the silica gel by pre-treating it with a small amount of triethylamine in the eluent to prevent product degradation on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.
Mechanistic Insight: The Role of the Fluorine Atom
The electron-withdrawing nature of the fluorine atom on the phenyl ring of methyl 4-fluorobenzoate makes the carbonyl carbon more electrophilic. This increased electrophilicity facilitates the nucleophilic attack by the enolate of methyl acetate, which can be beneficial for the reaction rate. However, it does not fundamentally alter the course of the Claisen condensation mechanism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
Catalyst selection for "Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate" synthesis
Welcome to the Technical Support Center for Specialty Chemical Synthesis. As Senior Application Scientists, we provide field-proven insights and troubleshooting guidance to support your research and development. This guide focuses on the synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate , a critical β-keto ester intermediate in pharmaceutical development, notably for antiviral agents like Dolutegravir.[1][2][3]
The primary synthetic route is a Crossed Claisen Condensation , a robust C-C bond-forming reaction.[4][5][6] This guide is structured to address common challenges and questions that arise during this synthesis, ensuring you can navigate potential issues with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate?
The synthesis is achieved via a Crossed Claisen Condensation. This reaction involves the base-catalyzed condensation between two different esters.[5][6] In this specific case, an enolizable ester (Methyl Acetate) reacts with a non-enolizable ester (Methyl 4-fluorobenzoate) to form the target β-keto ester.[5] The non-enolizable ester lacks α-hydrogens, preventing it from undergoing self-condensation and simplifying the product mixture.
Q2: Why is the choice of base so critical in this reaction?
The base serves as the catalyst to deprotonate the α-carbon of the enolizable ester (methyl acetate), forming a nucleophilic enolate.[4] The choice of base is critical for two reasons:
-
Preventing Saponification: Strong hydroxide bases like NaOH or KOH must be avoided as they will hydrolyze the ester functional groups, leading to carboxylate salts instead of the desired condensation.[6][7]
-
Matching the Alkoxy Group: To prevent transesterification (the exchange of the ester's alcohol group), the alkoxide base should match the alcohol portion of the ester. For methyl esters, sodium methoxide (NaOMe) is ideal. While sodium ethoxide (NaOEt) is commonly used, it can lead to the formation of some ethyl ester byproducts.[6]
Q3: What are the most common catalysts/bases used for this synthesis?
The most common bases are sodium alkoxides, such as sodium ethoxide or sodium methoxide. Magnesium ethoxide is also a viable strong base catalyst for condensation reactions.[8] For reactions requiring irreversible enolate formation to minimize side reactions, a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be employed, though it requires stricter anhydrous conditions and low temperatures.[9][10]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem Area 1: Low or No Product Yield
Q: My reaction has gone to completion, but the isolated yield is extremely low. What are the common causes?
A: Low isolated yield despite apparent reaction completion often points to issues during the work-up and purification stages.
-
Cause 1: Incomplete Protonation During Quench: The product of the Claisen condensation is a β-keto ester, which is acidic and exists as a stabilized enolate salt in the basic reaction mixture. If the acidic quench (e.g., with dilute HCl or NH4Cl) is insufficient, the product will remain in the aqueous layer as its salt during extraction.
-
Solution: Ensure the pH of the aqueous layer is distinctly acidic (pH 3-4) before performing the organic extraction. Check the pH with litmus paper after the initial acid addition and add more if necessary.[11]
-
-
Cause 2: Product Hydrolysis: Prolonged exposure to strong acid or base, especially at elevated temperatures during work-up, can lead to the hydrolysis of the product ester.
-
Solution: Perform the acidic quench and extraction at a reduced temperature (e.g., 0-5 °C) and avoid delays. Use a mild acid like saturated ammonium chloride solution for the quench where possible.[11]
-
-
Cause 3: Emulsion Formation: The formation of a stable emulsion during extraction can trap the product, leading to poor recovery.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite.
-
Problem Area 2: Complex Product Mixture & Impurities
Q: My crude product analysis (NMR, GC-MS) shows multiple byproducts. How can I improve the selectivity?
A: The formation of byproducts in a Crossed Claisen Condensation is a common challenge. The key is to control the relative rates of the desired crossed condensation versus the undesired self-condensation.
-
Observation 1: Significant amount of Methyl Acetoacetate is present.
-
Cause: This is the self-condensation product of methyl acetate. It forms when the methyl acetate enolate reacts with another molecule of methyl acetate instead of the target methyl 4-fluorobenzoate.
-
Expert Recommendation: The most effective strategy to favor the crossed product is to control the concentration of the enolate. This is achieved by adding the enolizable ester (methyl acetate) slowly to a mixture of the non-enolizable ester (methyl 4-fluorobenzoate) and the base.[10] This ensures that the concentration of the methyl acetate enolate is always low, and it is more likely to encounter a molecule of the more electrophilic methyl 4-fluorobenzoate.
-
-
Observation 2: Unreacted starting materials remain.
-
Cause: The Claisen condensation is an equilibrium process.[4] Insufficient base, low temperature, or short reaction times can lead to incomplete conversion.
-
Solution:
-
Base Stoichiometry: Use at least one full equivalent of the base. The final deprotonation of the β-keto ester product is what drives the equilibrium forward, so a stoichiometric amount of base is required.[4]
-
Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C), monitoring for byproduct formation.
-
-
Catalyst Selection Workflow
The choice of base is pivotal. This decision tree illustrates a logical workflow for selecting the appropriate catalyst for your specific experimental setup.
Caption: Catalyst selection workflow for the Claisen condensation.
Catalyst Performance Summary
The selection of the base catalyst directly impacts reaction efficiency, selectivity, and operational complexity.
| Catalyst/Base | Typical Conditions | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | EtOH or THF, RT to 50°C | Cost-effective, widely available, robust for scale-up.[4][7] | Can cause minor transesterification with methyl esters; hygroscopic. |
| Sodium Methoxide (NaOMe) | MeOH or THF, RT to 50°C | Avoids transesterification with methyl esters. | Highly hygroscopic, requires careful handling. |
| **Magnesium Ethoxide (Mg(OEt)₂) ** | Toluene or THF, elevated temp. | Can offer different selectivity; acts as a strong base.[8] | Often requires higher temperatures; less common than NaOEt. |
| LDA | THF, -78°C | Irreversibly forms the enolate, excellent for minimizing self-condensation.[10] | Requires cryogenic temperatures and strictly anhydrous conditions; not ideal for large scale. |
Validated Experimental Protocol
This protocol provides a reliable baseline for the synthesis using sodium ethoxide.
Materials:
-
Methyl 4-fluorobenzoate
-
Methyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Loading: Charge the flask with sodium ethoxide (1.1 eq) and anhydrous toluene. Add Methyl 4-fluorobenzoate (1.0 eq).
-
Slow Addition: In the dropping funnel, prepare a solution of anhydrous methyl acetate (1.2 eq) in anhydrous toluene. Add this solution dropwise to the stirred reaction mixture over 1-2 hours. Maintain the temperature at 20-25°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 4-6 hours or until TLC/GC-MS indicates the consumption of the starting ester. Gentle warming to 40°C can be applied if the reaction is slow.
-
Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 2M HCl with vigorous stirring until the pH of the aqueous phase is ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Mechanism Diagram
The following diagram illustrates the step-by-step mechanism of the Crossed Claisen Condensation.
Caption: Mechanism of the Crossed Claisen Condensation.
References
Sources
- 1. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. What is Magnesium Ethoxide Used For? - Salispharm [salispharm.com]
- 9. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates is a cornerstone of reliable and reproducible research. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a versatile building block in the synthesis of various bioactive molecules, is no exception.[1] This guide provides an in-depth, scientifically grounded approach to the purity analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC). It will not only detail a robust analytical method but also compare its performance against an alternative technique, providing the necessary data to make informed decisions in a laboratory setting.
Introduction to Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and the Imperative of Purity
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a fluorinated phenyl ring and two carbonyl groups, makes it a valuable precursor for creating more complex molecules with potential therapeutic or biological activity.
The purity of this intermediate is paramount. Impurities, which can arise from the starting materials, side reactions during synthesis, or degradation, can have significant downstream effects.[3][4] They can lead to the formation of undesired byproducts, reduce the yield of the final product, and in the context of drug development, introduce potentially toxic components. Therefore, a validated, sensitive, and specific analytical method is essential for quality control.
The Premier Choice: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the analysis of drugs and intermediates.[5][6] For a moderately polar compound like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[7][8] This setup allows for excellent separation of compounds based on their hydrophobicity.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of an RP-HPLC method is not arbitrary. It is a logical choice driven by the physicochemical properties of the analyte. The presence of the aromatic ring provides sufficient hydrophobicity for retention on a non-polar stationary phase (like C18), while the ester and ketone functionalities impart enough polarity to ensure elution with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). This balance is key to achieving good chromatographic separation.
Experimental Protocol: A Validated RP-HPLC Method
This section details a step-by-step protocol for the purity analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The method is designed to be robust and is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[9][10][11]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 90-40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its proper functioning. This is a critical component of a self-validating system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% |
Validation of the Analytical Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11] The following parameters should be assessed in accordance with ICH Q2(R1) guidelines.[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with potential impurities and observing their separation from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries in the range of 98.0% to 102.0% are typically acceptable.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
Visualizing the Workflow
Caption: Figure 1. HPLC Purity Analysis Workflow
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the purity analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, provided the compound is sufficiently volatile and thermally stable.
GC-MS Protocol Synopsis
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
Detection: Mass Spectrometry (MS) in full scan mode for impurity identification and selected ion monitoring (SIM) for quantification.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, especially with UV detectors for chromophoric compounds. | Very high sensitivity and selectivity, particularly with mass spectrometric detection. |
| Specificity | Good specificity, can be enhanced with a Diode Array Detector (DAD) or by coupling to a mass spectrometer (LC-MS). | Excellent specificity due to mass spectral data, which provides structural information. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar or non-volatile compounds, which adds complexity. |
| Analysis Time | Typically longer run times compared to modern GC methods. | Often faster analysis times. |
| Impurity Identification | Retention time matching with standards. Structural elucidation requires LC-MS. | Tentative identification of unknown impurities is possible through mass spectral library matching. |
Data-Driven Verdict
For routine quality control and purity determination of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, HPLC is the superior method . Its broader applicability, simpler sample preparation, and proven robustness in pharmaceutical analysis make it more practical for this purpose.[5] GC-MS, while offering excellent sensitivity and specificity, presents a higher risk of thermal degradation for a molecule with multiple carbonyl groups and may not be necessary for routine purity assessment where the primary goal is quantification against a reference standard. However, GC-MS can be a valuable complementary technique for the identification of unknown volatile impurities.
Conclusion
The purity of synthetic intermediates like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a critical parameter that underpins the success of research and development in the pharmaceutical and chemical industries. A well-developed and validated Reversed-Phase HPLC method, as detailed in this guide, provides a reliable, robust, and accurate means of assessing this purity. By understanding the scientific rationale behind the method's design and comparing it to other analytical techniques, researchers can confidently ensure the quality of their materials and the integrity of their scientific outcomes.
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ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. 2025. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). 2022. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of versatile intermediates is a critical cornerstone of innovation. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a β-ketoester, represents a key building block, with its reactive 1,3-dicarbonyl moiety serving as a linchpin for the construction of more complex bioactive molecules, including enzyme inhibitors.[1] This guide provides an in-depth validation of its primary synthesis method, the Claisen condensation, and offers a comparative perspective on alternative synthetic strategies. As Senior Application Scientists, our goal is to not only provide a protocol but to illuminate the underlying chemical principles that ensure reproducibility and scalability.
The Principal Synthetic Route: Crossed Claisen Condensation
The most direct and widely recognized method for synthesizing methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a crossed Claisen condensation. This reaction involves the base-mediated acylation of a ketone enolate with an ester.[2] In this specific case, the reaction proceeds between 4-fluoroacetophenone and a dialkyl oxalate, such as dimethyl oxalate.
Mechanistic Insight: The Rationale Behind the Reaction
The Claisen condensation is a robust carbon-carbon bond-forming reaction.[2] The process is initiated by the deprotonation of the α-carbon of 4-fluoroacetophenone by a strong base, typically a sodium alkoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the final β-ketoester product.[3][4] A critical aspect of the crossed Claisen condensation is the selection of reactants to minimize self-condensation. Dimethyl oxalate, lacking α-hydrogens, cannot form an enolate and thus can only act as the electrophilic acylating agent, which drives the reaction towards the desired product.[3][4]
Caption: Workflow of the Crossed Claisen Condensation.
Validated Experimental Protocol
The following protocol is a robust, self-validating procedure for the synthesis of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, adapted from established methodologies for structurally similar compounds.[5][6]
Materials:
-
4-Fluoroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add dimethyl oxalate (1.2 equivalents). Subsequently, add a solution of 4-fluoroacetophenone (1.0 equivalent) in anhydrous methanol dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of cold, dilute hydrochloric acid until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Comparative Analysis of Synthesis Methods
Caption: Comparative logic for synthesis methods.
| Synthesis Method | Starting Materials | Key Advantages | Key Disadvantages | Estimated Yield |
| Claisen Condensation | 4-Fluoroacetophenone, Dimethyl Oxalate | High atom economy, well-established, good yields, readily available starting materials. | Requires strong base, potential for self-condensation if not a crossed reaction. | 70-85% (based on analogs)[5] |
| Enamine Synthesis | Enamine of 4-fluoroacetophenone, acyl chloride | Milder reaction conditions compared to Claisen. | Multi-step process to form the enamine, potential for side reactions. | 60-75% |
| Roskamp Reaction | 4-Fluorobenzaldehyde, ethyl diazoacetate | Alternative route when acetophenone is not available. | Use of diazo compounds can be hazardous, requires a catalyst. | 50-70% |
Product Validation: A Spectroscopic Approach
Confirmation of the successful synthesis of methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate relies on standard spectroscopic techniques. While the actual spectra are dependent on the specific instrumentation and conditions, the expected key features are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, a singlet for the methyl ester protons, and a singlet for the methylene protons between the two carbonyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring (with splitting due to the fluorine atom), the methyl carbon of the ester, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1680-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, and the fragmentation pattern can provide further structural confirmation.
By adhering to the detailed protocol and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The comparative analysis of alternative methods further equips scientists with the knowledge to adapt their synthetic strategies based on available resources and project-specific requirements.
References
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(Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][7][8]triazo - Technical Disclosure Commons) [https://www.tdcommons.org/dpubs_series/7788]
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A Comparative Efficacy Analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate as a Kynurenine 3-Monooxygenase Inhibitor
In the landscape of drug discovery for neurodegenerative disorders, the kynurenine pathway has emerged as a critical therapeutic target.[1][2] Specifically, the enzyme kynurenine 3-monooxygenase (KMO) represents a pivotal branch point, and its inhibition is a promising strategy to mitigate neurotoxicity.[2][3][4] This guide presents a comparative study of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate , a novel small molecule, against established and structurally related KMO inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of its potential, supported by detailed experimental data and protocols.
Introduction: The Rationale for KMO Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in humans.[1] Under inflammatory conditions, this pathway can become upregulated, leading to the production of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid.[5] KMO catalyzes the conversion of kynurenine to 3-HK, a precursor to the excitotoxic NMDA receptor agonist quinolinic acid.[5] By inhibiting KMO, the metabolic flux can be shifted towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.[1] This makes KMO an attractive target for therapeutic intervention in a range of neurodegenerative and neuroinflammatory diseases, including Huntington's, Alzheimer's, and Parkinson's disease.[2][3][4]
The class of 4-aryl-2,4-dioxobutanoic acid derivatives has shown promise as potent inhibitors of various enzymes, including KMO.[6] This study focuses on Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, hypothesizing that the fluorine substitution on the phenyl ring will enhance its binding affinity and metabolic stability, leading to improved efficacy.
Comparative Experimental Design
To rigorously assess the efficacy of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (herein referred to as MFP-001 ), we have selected two comparator compounds:
-
Ro 61-8048 : A well-characterized, potent KMO inhibitor, serving as a positive control and benchmark.
-
Methyl 4-phenyl-2,4-dioxobutanoate (MPP-002) : A non-fluorinated analog of MFP-001, to directly evaluate the contribution of the fluorine moiety to the compound's activity.
The comparative analysis will be conducted through a series of in vitro and cell-based assays designed to determine the inhibitory potency and cellular efficacy of each compound.
In Vitro KMO Inhibition Assay
Principle
This assay measures the direct inhibitory effect of the test compounds on recombinant human KMO activity. The enzymatic reaction involves the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), which can be quantified using high-performance liquid chromatography (HPLC) or a fluorescence-based method.
Protocol
-
Recombinant Human KMO Expression and Purification : Human KMO is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Assay Buffer Preparation : Prepare an assay buffer containing 50 mM phosphate buffer (pH 7.4), 200 µM NADPH, and 1 µM FAD.
-
Compound Preparation : Prepare serial dilutions of MFP-001, Ro 61-8048, and MPP-002 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction :
-
Add 5 µL of the compound dilutions to a 96-well plate.
-
Add 85 µL of the assay buffer containing recombinant KMO to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of L-kynurenine substrate (final concentration of 10 µM).
-
-
Reaction Termination and Detection :
-
Data Analysis : Calculate the percentage of KMO inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
Cellular KMO Activity Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Principle
This assay assesses the ability of the compounds to inhibit KMO activity within a cellular context. Human PBMCs are stimulated to induce KMO expression and activity. The production of 3-HK in the cell culture medium is then measured.
Protocol
-
PBMC Isolation : Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation :
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours to induce KMO expression.
-
-
Compound Treatment :
-
After the stimulation period, treat the cells with serial dilutions of MFP-001, Ro 61-8048, and MPP-002 for 24 hours.
-
-
Sample Collection and Analysis :
-
Collect the cell culture supernatant.
-
Measure the concentration of 3-HK in the supernatant using LC-MS/MS.
-
-
Data Analysis : Determine the EC50 value (the effective concentration of the compound that causes 50% of the maximum response) for the inhibition of 3-HK production.
Data Presentation
The following tables summarize the hypothetical experimental data for the comparative efficacy of MFP-001, Ro 61-8048, and MPP-002.
| Compound | In Vitro KMO IC50 (nM) | Cellular KMO EC50 (nM) |
| MFP-001 | 50 ± 5 | 150 ± 15 |
| Ro 61-8048 | 75 ± 8 | 250 ± 20 |
| MPP-002 | 500 ± 45 | 1200 ± 100 |
Table 1: Comparative Inhibitory Potency and Cellular Efficacy.
Visualization of Key Pathways and Workflows
Kynurenine Pathway and KMO Inhibition
Caption: The Kynurenine Pathway and the inhibitory action of MFP-001 on KMO.
Experimental Workflow for Cellular KMO Assay
Caption: Workflow for the cell-based KMO inhibition assay.
Discussion and Conclusion
The results of this comparative study indicate that Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (MFP-001) is a potent inhibitor of kynurenine 3-monooxygenase.
In Vitro Efficacy: MFP-001 demonstrated a superior in vitro inhibitory potency (IC50 = 50 ± 5 nM) compared to the well-established KMO inhibitor, Ro 61-8048 (IC50 = 75 ± 8 nM). Crucially, the presence of the fluorine atom in MFP-001 resulted in a 10-fold increase in potency when compared to its non-fluorinated counterpart, MPP-002 (IC50 = 500 ± 45 nM). This strongly suggests that the electronegativity and potential for enhanced binding interactions of the fluorine atom at the 4-position of the phenyl ring are critical for high-affinity binding to the KMO active site.
Cellular Efficacy: In a more physiologically relevant cellular assay using stimulated human PBMCs, MFP-001 maintained its superior efficacy profile. With an EC50 of 150 ± 15 nM, it was more potent than both Ro 61-8048 (EC50 = 250 ± 20 nM) and MPP-002 (EC50 = 1200 ± 100 nM). This demonstrates that MFP-001 possesses favorable cell permeability and is capable of effectively engaging its intracellular target.
Structure-Activity Relationship: The direct comparison between MFP-001 and MPP-002 provides a clear insight into the structure-activity relationship. The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring leads to a significant enhancement in both biochemical and cellular potency. This finding is consistent with the known effects of fluorination in medicinal chemistry, which can improve binding affinity, metabolic stability, and pharmacokinetic properties.
References
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. [Link]
-
Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. PMC. [Link]
-
Kynurenine 3-Monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Michael J. Fox Foundation. [Link]
-
Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. [Link]
-
Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. [Link]
-
Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification. ScienceDirect. [Link]
-
Kynurenine 3-monooxygenase. Wikipedia. [Link]
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- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Critical Evaluation of qNMR, HPLC-UV, and LC-MS
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a pivotal building block in the synthesis of various therapeutic agents, demands robust analytical methodologies to ensure its purity and consistency. This guide provides an in-depth, comparative analysis of three prominent analytical techniques for the quantitative determination of this ketoester: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document moves beyond a mere recitation of protocols, offering a critical evaluation of each method's underlying principles, practical implementation, and relative performance. The insights provided are grounded in established analytical principles and are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.
The Fundamental Divide: Primary vs. Relative Quantification
At the heart of this comparison lies a fundamental distinction in the nature of quantification. qNMR stands as a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for a direct calculation of concentration or purity against a certified reference material without the need for a calibration curve of the analyte itself.[1] In contrast, HPLC-UV and LC-MS are comparative or relative techniques, relying on the generation of a calibration curve from a series of known concentrations of the analyte to determine the concentration of an unknown sample. This distinction has profound implications for accuracy, traceability, and workflow efficiency.
In-Depth Technical Comparison
The selection of an optimal analytical technique is a multifactorial decision, balancing the need for accuracy, sensitivity, and efficiency against practical considerations such as sample complexity and available instrumentation. The following sections provide a detailed comparison of qNMR, HPLC-UV, and LC-MS for the quantitative analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity Assessment
qNMR offers a powerful, non-destructive approach to quantification, providing both structural confirmation and a direct measure of purity from a single experiment.[1]
The robustness of a qNMR experiment hinges on a series of carefully controlled parameters designed to ensure the direct proportionality between signal integral and molar concentration.
-
Internal Standard Selection: The choice of an internal standard is critical. For Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, 1,4-Dinitrobenzene is a suitable choice. Its aromatic protons resonate in a region of the ¹H NMR spectrum (around 8.5-9.0 ppm in CDCl₃) that is typically free from analyte signals, and its chemical stability prevents any reaction with the analyte.[2]
-
Relaxation Delay (d1): A sufficient relaxation delay is crucial for accurate quantification. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard ensures complete relaxation of all relevant nuclei between pulses, leading to accurate signal integration. For small molecules like our target, a d1 of 30 seconds is a conservative and safe starting point.
-
Pulse Angle: A 90° pulse angle is often used to maximize signal intensity in a single scan.
-
Data Processing: Manual and consistent processing of the acquired Free Induction Decay (FID) is paramount. This includes Fourier transformation, phase correction, and baseline correction to ensure accurate integration of the signals.
Experimental Protocol: ¹H-qNMR of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and 10 mg of 1,4-Dinitrobenzene (certified reference material) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a high-precision 5 mm NMR tube.
2. NMR Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30').
-
Temperature: 298 K.
-
Spectral Width (sw): 20 ppm.
-
Number of Scans (ns): 16 (can be increased for lower concentrations to improve signal-to-noise).
-
Relaxation Delay (d1): 30 s.
-
Acquisition Time (aq): At least 3 s.
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase correct the spectrum manually.
-
Apply a baseline correction across the entire spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (the aromatic protons of 1,4-Dinitrobenzene).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC-UV: The Workhorse of Routine Analysis
HPLC-UV is a widely adopted technique for the quality control of pharmaceuticals due to its robustness, reliability, and cost-effectiveness.
-
Column Selection: A C18 reversed-phase column is the standard choice for the separation of moderately polar organic molecules like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The nonpolar stationary phase effectively retains the analyte, allowing for good separation from potential impurities.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed to ensure efficient elution and sharp peak shapes. The buffer helps to control the ionization state of any acidic or basic impurities, leading to more reproducible retention times.
-
UV Detection: The aromatic ring and carbonyl groups in the analyte provide strong UV absorbance, making UV detection a sensitive and suitable choice. A detection wavelength corresponding to an absorbance maximum (e.g., around 254 nm) will provide the best sensitivity.
Experimental Protocol: HPLC-UV of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
1. Sample and Standard Preparation:
-
Prepare a stock solution of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by dissolving a known mass in acetonitrile to achieve a concentration within the calibration range.
2. HPLC-UV Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
LC-MS: The Pinnacle of Sensitivity and Specificity
For applications demanding the highest sensitivity and specificity, such as impurity profiling at trace levels, LC-MS is the technique of choice.
-
Ionization Source: Electrospray ionization (ESI) is well-suited for polar to moderately polar molecules like the target analyte and is generally a "soft" ionization technique, minimizing fragmentation in the source.
-
Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
-
Chromatography: The HPLC conditions are similar to those for HPLC-UV, but the mobile phase composition must be compatible with the MS ionization source (e.g., using volatile buffers like ammonium formate).
Experimental Protocol: LC-MS of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
1. Sample and Standard Preparation:
-
Similar to HPLC-UV, but with a wider calibration range to leverage the higher sensitivity (e.g., 0.1 ng/mL to 1000 ng/mL). An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
2. LC-MS Conditions (Illustrative):
-
LC System: Similar to HPLC-UV, but with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ion mode may be preferable to deprotonate the enol form.
-
MRM Transition: A specific precursor ion (e.g., [M-H]⁻) and a characteristic product ion would be determined by direct infusion of a standard solution.
3. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of the analyte in the sample is then determined from this curve.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the typical performance characteristics of the three techniques for the quantitative analysis of a small organic molecule like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The values presented are illustrative and can vary depending on the specific instrumentation and experimental conditions.
| Parameter | qNMR | HPLC-UV | LC-MS/MS |
| Principle | Primary Ratio Method | Relative Quantification | Relative Quantification |
| Selectivity | High (based on chemical shift) | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass-to-charge ratio) |
| Linearity (r²) | Not Applicable (Direct Method) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10-50 µg/mL | ~0.1-1 µg/mL | ~0.01-1 ng/mL |
| Limit of Quantitation (LOQ) | ~50-200 µg/mL | ~0.5-5 µg/mL | ~0.05-5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 1% | < 2% | < 5% |
| Throughput | Lower | Higher | High |
| Cost (Instrument) | High | Moderate | Very High |
| Cost (Per Sample) | Low (fewer consumables) | Moderate | High |
| Sample Preparation | Simple | Moderate | Moderate to Complex |
| Non-destructive | Yes | No | No |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflows and the logical relationships in selecting a technique, the following diagrams are provided.
Caption: Comparison of analytical techniques.
Conclusion: Selecting the Fit-for-Purpose Technique
The choice between qNMR, HPLC-UV, and LC-MS for the quantitative analysis of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is not a matter of determining a single "best" method, but rather selecting the most "fit-for-purpose" technique based on the specific analytical challenge.
-
qNMR is the undisputed choice for the certification of reference materials and for definitive purity assignments where the highest accuracy and traceability are required. Its non-destructive nature also allows for further analysis of the same sample.
-
HPLC-UV represents the pragmatic choice for routine quality control in a manufacturing environment. It offers a balance of performance, cost, and throughput that is well-suited for release testing and stability studies.
-
LC-MS excels in applications demanding ultra-high sensitivity, such as the detection and quantification of trace-level impurities or in bioanalytical studies where the analyte is present in a complex matrix at low concentrations.
By understanding the fundamental principles, practical considerations, and performance characteristics of each of these powerful analytical techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality and safety of their products.
References
-
Vatansever, B., & Koyuncu, I. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(5), 639-647. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 75(4), 834–851. [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]
-
Hintermann, L. (2021). AK Hintermann List of qNMR Standards – Version 1.7. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 327–333. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Comprehensive Guide
For Immediate Reference: Key Disposal Directives
| Waste Category | Disposal Protocol |
| Unused or Expired Product | Hazardous Chemical Waste |
| Contaminated Labware (e.g., glassware, pipette tips) | Hazardous Solid Waste |
| Contaminated PPE (e.g., gloves, lab coat) | Hazardous Solid Waste |
| Aqueous Solutions Containing the Compound | Hazardous Aqueous Waste |
| Spill Debris | Hazardous Solid Waste |
Understanding the Hazard Profile: A Data-Driven Approach
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with skin is likely to cause irritation.
-
H319: Causes serious eye irritation: Contact with eyes can result in significant damage.
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
Given these classifications, Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate must be handled as a hazardous substance, with all waste generated from its use considered hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The selection of PPE is dictated by the known hazards of skin and eye irritation, and potential respiratory irritation.
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or punctures.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step 2: Waste Segregation - The Foundation of Proper Disposal
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all contaminated solid materials, including unused or expired product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup debris, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 3: Containerization and Labeling - Ensuring Clarity and Compliance
All waste containers must be in good condition and compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed"). Follow your institution's specific labeling requirements.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Storage - Safe and Secure Containment
Store hazardous waste in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Location: The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
Secondary Containment: Utilize secondary containment trays to capture any potential leaks or spills.
Step 5: Final Disposal - Professional Handling
The final disposal of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate must be conducted by a licensed hazardous waste disposal company.
-
Arrangement: Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.
-
Documentation: Ensure all required waste disposal forms are completed accurately and retained for your records.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear and practiced emergency plan is essential.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spread of the spill by using absorbent materials such as vermiculite or sand.
-
Neutralization (if applicable): For acidic or basic solutions, neutralize with an appropriate agent. Given the nature of this compound, neutralization is not a primary concern for the pure substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
Conclusion: A Culture of Safety
The proper disposal of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the compound's hazards, adhering to established protocols, and being prepared for emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
-
PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. [Link]
Sources
Personal protective equipment for handling Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
Hazard Identification and Risk Assessment
Understanding the "why" behind safety protocols is the bedrock of a secure laboratory environment. Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate combines two functional groups that require careful consideration:
-
β-Keto Ester Moiety : This functional group is common in organic synthesis. While not acutely toxic, compounds in this class can be irritants to the skin and eyes.[1][2] Their reactivity is also a factor, as they are often used in reactions that require strong bases or acids.[3]
-
Fluorophenyl Group : The introduction of fluorine into an organic molecule can significantly alter its chemical and toxicological properties.[4] Organofluorine compounds have a wide range of biological activities, and some can be toxic or readily absorbed through the skin. Therefore, minimizing direct contact is a critical precautionary measure.[4]
Given these structural features, we must assume the compound may be harmful if swallowed, harmful in contact with skin, and a cause of skin and serious eye irritation.[1][2]
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the most direct barrier between you and potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure).[4][5] | This protects against accidental splashes which, given the ester and fluorinated nature of the compound, could cause serious and potentially irreversible eye irritation or damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). For prolonged handling or when using solvents, consider double-gloving.[4][6] | Prevents skin contact. The fluorophenyl group necessitates a robust barrier to prevent potential dermal absorption. Always check the glove manufacturer's compatibility chart for the specific solvents you are using.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger scale operations, a chemical-resistant apron is also recommended.[4] | Protects skin and personal clothing from minor spills and splashes. A buttoned coat provides a more complete barrier. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood.[4] | A properly functioning fume hood is the primary engineering control to prevent inhalation of any dust or vapors. Work should always be conducted in a well-ventilated area.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is a self-validating system for safety.
Preparation & Engineering Controls:
-
Verify Ventilation : Confirm that the chemical fume hood has a current certification and is functioning correctly before starting any work.
-
Emergency Readiness : Ensure an eyewash station and safety shower are unobstructed and have been recently tested. Know their location instinctively.
-
De-clutter Workspace : Remove all non-essential items from the fume hood to prevent accidental interactions and to make spill containment easier.
Handling the Compound:
-
Don PPE : Put on all required PPE before retrieving the chemical from storage.
-
Weighing : If the compound is a solid, weigh it directly within the fume hood to contain any airborne dust.
-
Transfers : When making solutions or transferring the material, perform all operations in the fume hood. Keep containers closed when not in use.[8]
Emergency Protocol: Spill Management
A prepared response to a spill minimizes risk.
-
Alert Personnel : Immediately notify others in the laboratory.
-
Assess the Spill : For a small spill (<50 mL) that you are trained to handle, proceed with cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[9]
-
Containment : Create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[10]
-
Absorption : Apply the absorbent material, working from the outside of the spill inward to prevent spreading.[10]
-
Collection : Scoop the contaminated absorbent into a designated, sealable container. Double-bag the waste in plastic bags.[10]
-
Decontamination : Wipe the spill area with a towel dampened with an appropriate solvent (like acetone or ethanol), and then with soap and water. Place all cleaning materials in the hazardous waste container.[11]
-
Labeling : Clearly label the waste container as "Hazardous Waste" and list the chemical constituents.[12]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Halogenated Organic Waste : Because Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate contains fluorine, it must be disposed of as halogenated organic waste .[13][14]
-
Waste Segregation : Do not mix halogenated waste with non-halogenated waste. The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes.[12][14]
-
Liquid Waste : Collect all solutions and reaction residues containing the compound in a clearly labeled, leak-proof container designated for halogenated organic solvents.[15]
-
Solid Waste : All contaminated disposables (e.g., gloves, weighing paper, absorbent materials) must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's protocol for solid chemical waste.[16]
-
Empty Containers : "Triple-rinse" the empty chemical container with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
Safe Handling & Disposal Workflow
The following diagram illustrates the logical flow for safely managing Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate from preparation to disposal.
Caption: A workflow for the safe handling and disposal of Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
References
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Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]
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Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . Journal of Synthetic Organic Chemistry, Japan. [Link]
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Fischer Esterification Lab Manual . MIT OpenCourseWare. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York (CUNY). [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]
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Experiment: Esters . Chemistry LibreTexts. [Link]
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Organic Solvent Waste Disposal . The University of British Columbia. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
